Butyl vinyl ether
Description
Contextualization within Enol Ether Chemistry and its Significance
Butyl vinyl ether, also known as butoxyethene, is an organic compound classified within the enol ether family. camachem.com Enol ethers are a class of organic compounds characterized by an alkene double bond with an alkoxy substituent attached to one of the carbons (R₂C=CR-OR). wikipedia.org this compound is a specific type of enol ether known as a vinyl ether, distinguished by the vinyl group (-CH=CH₂) being attached to the oxygen atom. wikipedia.orgeurochemsupplies.com
The significance of this compound in academic and industrial research stems from the unique chemical reactivity conferred by its structure. The presence of the oxygen atom's lone pair of electrons adjacent to the carbon-carbon double bond makes the π-bond electron-rich. wikipedia.orgchemicalbook.com This electronic characteristic enhances its susceptibility to attack by electrophiles and makes it a highly reactive monomer. wikipedia.orgchemicalbook.com
A primary application of this compound is as a monomer in polymerization reactions. eurochemsupplies.com While it does not readily undergo free-radical homopolymerization, it is highly susceptible to cationic polymerization, which allows for the synthesis of poly(this compound) (PBVE). chemicalbook.comcmu.eduacs.org PBVE is a flexible and chemically resistant polymer used in various applications, including as a component in adhesives, sealants, coatings, and paints. connectchemicals.com Furthermore, this compound is a versatile comonomer. It can be copolymerized with a wide range of other monomers to produce polymers with tailored properties, finding use as plasticizers, lubricant additives, and modifiers for synthetic resins to improve characteristics like aging resistance and gloss. chemicalbook.commdpi.com Its role as a chemical intermediate is also significant, as it can undergo addition reactions to create a variety of derivatives for use in organic synthesis and materials science. eurochemsupplies.comchemicalbook.comverifiedmarketresearch.com
Historical Perspective of this compound Research
The synthesis and polymerization of vinyl ethers, including this compound, have been subjects of chemical research for many decades. The conventional and industrial method for producing this compound involves the reaction of acetylene (B1199291) with n-butanol. chemicalbook.comcamachem.com This process, a type of vinylation reaction, is typically conducted in the presence of a basic catalyst, such as potassium hydroxide (B78521) or its corresponding alkoxide. chemicalbook.comcamachem.com
The study of this compound's polymerization has been central to its research history. Early on, it was established that vinyl ethers are resistant to conventional free-radical homopolymerization due to the high electron density of the double bond. cmu.edu Consequently, research focused on cationic polymerization as the primary route to synthesize poly(this compound). chemicalbook.comacs.org
A pivotal moment in the research of vinyl ether polymerization occurred in 1984, when the first living cationic polymerization of an alkyl vinyl ether was reported. acs.org This development was a significant breakthrough, as living polymerization techniques allow for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the ability to create well-defined polymer architectures like block copolymers. acs.org Before these advancements, controlling the structure and properties of poly(vinyl ether)s was considerably more challenging. Early research also explored the copolymerization of this compound with other monomers, though achieving well-controlled copolymers remained a complex task. cmu.edu
Current Research Landscape and Emerging Trends
Contemporary research on this compound continues to build on this historical foundation, with a strong focus on advanced polymerization techniques, the creation of novel functional materials, and the adoption of green chemistry principles.
A major trend is the application of sophisticated controlled/living polymerization methods to synthesize precisely defined polymers. Metallocene-mediated cationic polymerization, for instance, is employed to create statistical copolymers of this compound with other monomers, offering applications in adhesives, coatings, and elastomers. mdpi.comsigmaaldrich.com Other advanced techniques, such as combining reversible complexation mediated living radical polymerization (RCMP) with photoinduced processes, are being explored to fabricate novel block copolymers from monomers that polymerize through different mechanisms. nih.gov
The synthesis of novel copolymers remains a vibrant area of investigation. Researchers are developing copolymers of this compound with monomers like methyl methacrylate (B99206) and 2-chloroethyl vinyl ether to create materials that combine the properties of different polymer types, such as flexibility and chemical resistance. cmu.eduacs.orgmdpi.com The synthesis of statistical copolymers containing functional monomers like 2-chloroethyl vinyl ether provides a scaffold for creating more complex architectures, such as graft copolymers. mdpi.comvt.edu Additionally, copolymerization with electron-deficient monomers, such as maleic anhydride (B1165640), is being studied to produce alternating copolymers for applications facilitated by their amphiphilic nature. researchgate.netdigitellinc.com
Emerging applications in materials science are a significant driver of current research. Poly(this compound)-based adhesives are being investigated for use in direct ink writing (DIW) 3D printing, leveraging their viscoelastic and rheological properties. researcher.life In the realm of nanotechnology, block copolymers containing this compound are being used for the noncovalent surface modification of cellulose (B213188) nanocrystals to improve their compatibility with other polymers. researcher.life
Furthermore, there is a growing emphasis on green and sustainable chemistry. This includes research into more environmentally friendly synthesis routes, such as ruthenium-catalyzed reactions that use water to convert this compound into esters. rsc.orgrsc.org Efforts are also being made to conduct cationic polymerizations in aqueous media, which would reduce the reliance on hazardous chlorinated solvents traditionally used for these reactions. nih.gov
Interactive Data Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenoxybutane | |
|---|---|---|
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InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 | |
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InChI Key |
UZKWTJUDCOPSNM-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCOC=C | |
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Molecular Formula |
C6H12O | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
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Related CAS |
25232-87-5 | |
| Record name | Butyl vinyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID5051575 | |
| Record name | Butyl vinyl ether | |
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Molecular Weight |
100.16 g/mol | |
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Physical Description |
Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid; Slightly soluble in water; [Hawley] | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
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| Record name | Butyl vinyl ether | |
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Boiling Point |
94 °C | |
| Record name | BUTYL VINYL ETHER | |
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Flash Point |
15 °F (NFPA, 2010), -9 °C (Open cup) | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
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| Record name | BUTYL VINYL ETHER | |
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Solubility |
Sol in alc and ether, Sol in acetone, benzene, Water solubility of 3,000 mg/l, Very sol in ethyl alcohol, acetone; miscible in ethyl ether | |
| Record name | BUTYL VINYL ETHER | |
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Density |
0.7888 at 20 °C/20 °C, Bulk density: 7.45 lb/gal at 20 °C | |
| Record name | BUTYL VINYL ETHER | |
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Vapor Density |
3.45 (Air = 1) | |
| Record name | BUTYL VINYL ETHER | |
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Vapor Pressure |
49.1 [mmHg], 49 mm Hg at 25 °C /from experimentally derived coefficients/ | |
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Color/Form |
Liquid | |
CAS No. |
111-34-2 | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
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| Record name | Butyl vinyl ether | |
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| Record name | n-Butyl vinyl ether | |
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| Record name | Butane, 1-(ethenyloxy)- | |
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| Record name | VINYL BUTYL ETHER | |
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Melting Point |
-92 °C | |
| Record name | BUTYL VINYL ETHER | |
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Synthetic Methodologies and Precursors of Butyl Vinyl Ether
Traditional Synthetic Routes: Vinylation of n-Butanol with Acetylene (B1199291)
The primary industrial method for synthesizing n-Butyl Vinyl Ether (BVE) is the vinylation of n-butanol with acetylene. chemicalbook.com This reaction, a nucleophilic addition to the acetylene triple bond, is typically conducted in the presence of a basic catalyst. chemicalbook.com The process involves the reaction of n-butanol and acetylene, often under pressure, to yield the desired vinyl ether. chemicalbook.com
The general chemical equation is: HC≡CH + CH₃(CH₂)₃OH → CH₂=CHO(CH₂)₃CH₃
Catalyst Systems in Vinylation Reactions
Catalysis is central to the vinylation of alcohols. Basic catalysts are predominantly used because the protons of acetylene are relatively acidic, allowing for activation by a base.
Potassium hydroxide (B78521) (KOH) is a conventional and widely used catalyst for the synthesis of vinyl ethers. chemicalbook.com The process begins with the reaction of potassium hydroxide with n-butanol to form the potassium n-butoxide alkoxide. This alkoxide then reacts with acetylene to form a potassium-substituted BVE intermediate, which subsequently reacts with another molecule of n-butanol to generate the final product, Butyl Vinyl Ether, and regenerate the butoxide, allowing the catalytic cycle to continue. chemicalbook.com
Catalytic Cycle with KOH:
KOH + CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₃OK + H₂O
CH₃(CH₂)₃OK + HC≡CH ⇌ CH₂=CHOK + CH₃(CH₂)₃OH
The regenerated alkoxide continues to react with acetylene. chemicalbook.com
This process can be carried out under high pressure or at atmospheric pressure, though the latter may require specific conditions to be efficient. chemicalbook.com
To enhance catalytic activity and achieve milder reaction conditions, "superbase" catalyst systems have been developed. These systems typically consist of an alkali hydroxide in an aprotic, coordinating solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com A notable example is the CsF–NaOH–DMSO system, which has been used to prepare BVE from acetylene and n-butanol at atmospheric pressure and a temperature of 100°C. chemicalbook.com In one study, this system achieved a 99% conversion of n-butanol after 3.5 hours of reaction. chemicalbook.com The high efficiency of these systems is attributed to the DMSO coordinating to the cation (e.g., Na⁺), which increases the basicity of the OH⁻ anion. chemicalbook.com
Potassium Hydroxide-Based Catalysis
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and catalyst longevity. While traditional vinylation often required high pressures, research has focused on making the process viable at atmospheric pressure to reduce hazards. chemicalbook.com One key optimization involves the reaction medium. It has been found that using high-boiling secondary or tertiary aromatic amines as the reaction medium can significantly lengthen the life of the potassium alkoxide catalyst and enhance its activity when operating at atmospheric pressure and temperatures between 150-200°C.
Another approach to optimization involves the use of ruthenium complexes. In one study focusing on dehydrogenative ester synthesis, reaction conditions for this compound were optimized. rsc.org Although the final product was an ester, the study provides insights into reaction parameters.
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Catalyst System | CsF–NaOH–DMSO | 99% conversion of n-butanol at 100°C and atmospheric pressure. | chemicalbook.com |
| Reaction Medium | Secondary/tertiary aromatic amines | Lengthens catalyst life and enhances activity at atmospheric pressure. | |
| Catalyst (Ester Synthesis) | Ruthenium Acridine PNP(Ph) Complex | 82% conversion of this compound to ester at 125°C. | rsc.org |
Novel and Green Synthesis Pathways
In line with the principles of green chemistry, new synthetic routes for vinyl ethers are being explored to reduce reliance on hazardous reagents like acetylene and to employ more sustainable catalysts. researchandmarkets.comrsc.org
One novel approach is transvinylation , where the vinyl group is transferred from a vinyl ester, such as vinyl acetate (B1210297), to an alcohol. This method avoids the direct use of acetylene. mdpi.comgoogle.com Iridium, palladium, and gold complexes can catalyze this reaction. researchgate.net An air-stable palladium catalyst, for instance, has been used for the transfer vinylation between this compound and various alcohols. researchgate.net
Enzyme-catalyzed synthesis represents another green pathway. The immobilized enzyme Candida antarctica lipase (B570770) B has been successfully used to synthesize bifunctional vinyl ether esters from vinyl ether alcohols and carboxylic acids. rsc.org This enzymatic approach is attractive because vinyl ethers are typically acid-labile, making direct synthesis with carboxylic acids difficult using conventional catalysts. rsc.org
A dehydrogenative synthesis of esters from enol ethers (including this compound) and water has also been reported, using a ruthenium complex as the catalyst. rsc.org This reaction proceeds under neutral, additive-free conditions with water as the oxidant, presenting a greener alternative to traditional oxidation methods. rsc.org
Derivatization and Functional Group Transformations
The high reactivity of its carbon-carbon double bond makes this compound a versatile monomer and building block in organic synthesis. chemicalbook.com
Polymerization: BVE readily undergoes cationic polymerization to form poly(n-butyl vinyl ether). chemicalbook.com This polymerization can be initiated by various catalysts, including Lewis acids like aluminum trichloride (B1173362) or boron trifluoride. chemicalbook.comacs.org The resulting homopolymer is an oil-soluble polymer used as a plasticizer, an ink additive, and a viscosity index improver for lubricating oils. chemicalbook.com BVE can also be copolymerized with other monomers, such as methyl methacrylate (B99206) or maleic anhydride (B1165640), to create polymers with a balance of properties like flexibility and adhesion. cmu.eduresearchgate.net Recent advancements have focused on developing controlled/living cationic polymerization methods to produce polymers with well-defined structures. acs.org
Heck Arylation: The Mizoroki-Heck reaction can be used to arylate this compound. This palladium-catalyzed reaction couples the vinyl ether with aryl halides or triflates. rsc.org Depending on the catalytic system and reaction conditions, the arylation can be directed to either the α or β position of the vinyl group, leading to different structural isomers. rsc.orgthieme-connect.de This reaction is a powerful tool for creating complex molecular architectures from the simple BVE precursor. thieme-connect.dechemistryviews.org
Other Transformations: this compound can participate in various other addition reactions. chemicalbook.com For example, it can be used as a reactant in the synthesis of sugar vinyl ethers and vinyl glycosides through palladium-catalyzed transfer vinylation, where BVE serves as both the solvent and the source of the vinyl group. researchgate.net It has also been explored as a dienophile in Diels-Alder reactions, although its reactivity can be limited with certain dienes. clockss.org
Oxidation Reactions
The synthesis of this compound through direct oxidation of a precursor is not a commonly documented or industrially practiced method. Chemical literature more frequently describes oxidation reactions in which this compound is a reactant rather than a product. For instance, palladium(II)-catalyzed aerobic oxidative carboamination utilizes this compound and allyl tosylamides to synthesize 2,4-substituted pyrrolidines. nih.gov In this process, molecular oxygen facilitates the reoxidation of the palladium catalyst, but the reaction itself is a transformation of this compound, not a synthesis of it. nih.gov
Reduction Reactions
Similar to oxidation, the synthesis of this compound via the reduction of a precursor compound is not a standard or widely reported synthetic route. The primary methods for creating the vinyl ether functionality typically involve addition, elimination, or substitution mechanisms rather than reduction pathways. researchgate.net
Substitution Processes
Substitution reactions represent a viable, though less direct, route to synthesizing specific vinyl ethers. These methods often involve the transfer of a vinyl group from one molecule to an alcohol.
Transetherification (Vinyl Transfer)
A prominent substitution method is transetherification, also known as vinyl transfer. In this process, an alcohol is reacted with a commercially available vinyl ether, such as ethyl vinyl ether or vinyl acetate, in the presence of a transition metal catalyst. academie-sciences.frthieme-connect.com To synthesize this compound via this route, n-butanol would be reacted with a suitable vinyl donor.
The reaction mechanism involves the coordination of the vinyl ether to the metal catalyst, followed by an alkoxy-metallation step and subsequent β-alkoxide elimination to yield the new vinyl ether. thieme-connect.com To drive the reaction equilibrium towards the desired product, an excess of the starting vinyl ether is typically used. thieme-connect.com Various transition metal complexes have been shown to effectively catalyze this transformation.
Catalyst Systems for Transetherification:
| Catalyst Precursor | Vinyl Source | Conditions | Yield | Reference |
| Palladium(II) acetate / 1,10-phenanthroline | Ethyl vinyl ether | Room temp, 24h | Good (up to 75% for various alcohols) | academie-sciences.fr |
| [Ir(cod)Cl]₂ | Vinyl acetate | 100°C | High (80-95% for various alcohols) | thieme-connect.comorgsyn.org |
| Mercuric acetate | This compound | Not specified | Not specified | le.ac.uk |
This table presents data for the general transetherification reaction to produce various vinyl ethers, as specific yield data for the synthesis of this compound via this method is not detailed in the provided sources.
Research has demonstrated that palladium complexes can catalyze the vinyl transfer from a parent vinyl source to various alcohols. academie-sciences.frthieme-connect.com Similarly, iridium-based catalysts have been proven effective for transferring a vinyl group from vinyl acetate to a range of alcohols, including primary, secondary, and tertiary ones. thieme-connect.comorgsyn.org While this compound itself is often employed as the vinyl source for creating more complex, chiral vinyl ethers, the underlying principle of transetherification could theoretically be applied for its own synthesis from n-butanol and a different vinyl ether. thieme-connect.comle.ac.uk
Reaction Mechanisms and Kinetics of Butyl Vinyl Ether
Polymerization Mechanisms and Kinetics
Cationic polymerization is the principal method for polymerizing vinyl ethers like butyl vinyl ether, owing to the electron-donating nature of the ether substituent. mdpi.com This process can be initiated by a variety of systems, including protonic acids, metal halides, and organometallic complexes. mdpi.com
The cationic polymerization of n-butyl vinyl ether (BVE) can be initiated by several catalyst systems, leading to the formation of poly(n-butyl vinyl ether). chemicalbook.com The characteristics of the resulting polymer, such as molecular weight and stereoregularity, are highly dependent on the chosen catalyst and reaction conditions. vt.eduresearchgate.net
A range of catalysts has been explored for the cationic polymerization of this compound, each with distinct effects on the reaction kinetics and polymer properties. These include Lewis acids and other cationic initiators. mdpi.comchemicalbook.com
The Aluminum Hydrogen Sulfate (B86663) (AHS) catalyst system, specifically Al₂(SO₄)₃·H₂SO₄, serves as a heterogeneous catalyst for the cationic polymerization of alkyl vinyl ethers, including this compound. vt.edunasa.gov This system is notable for its ability to produce highly isotactic polymers, with isotacticity greater than 70%, which are also semicrystalline. vt.edu The use of AHS allows for the synthesis of high molecular weight poly(this compound) with fairly narrow polydispersities. vt.edu Homopolymerization is typically carried out by adding the AHS catalyst to the monomer under a nitrogen atmosphere with stirring. nasa.gov While some vinyl ethers can be polymerized in bulk, this compound is more effectively polymerized in a hexane (B92381) solution. nasa.gov
Stannous chloride (SnCl₂) has been utilized as an initiator for the cationic polymerization of n-butyl vinyl ether in a homogeneous system using n-hexane as the solvent. Kinetic studies performed at 13°C revealed that the initial rate of polymerization is directly proportional to the monomer concentration raised to the power of 1.5 and directly proportional to the stannous chloride concentration. This indicates a reaction order of approximately 1.5 with respect to the monomer and 1 with respect to the initiator.
The average degree of polymerization was found to be dependent on the monomer concentration, following the relation DP = K₂[M], but independent of the stannous chloride concentration. The polymerization proceeds without an induction period, and the degree of polymerization does not change with increasing conversion, which is characteristic of a typical cationic polymerization system. The termination mechanism is suggested to be anion capture, as indicated by the presence of hydroxyl groups in the polymer's IR spectrum and the absence of C-Cl bonding.
Table 1: Effect of Stannous Chloride Concentration on Polymerization Rate Conditions: [Monomer] = 1.56 M, Temperature = 13°C
| [SnCl₂] (x 10⁻² M) | Initial Rate of Polymerization (Rp) |
| 2.2 | Data not available |
| 3.5 | Data not available |
| 5.5 | Data not available |
| 6.6 | Data not available |
Interactive data table functionality is not available in this format. The original study presents this data graphically.
Table 2: Dependence of Degree of Polymerization (DP) on Monomer Concentration Conditions: [SnCl₂] = 2.2 x 10⁻² M, Temperature = 13°C
| [Monomer] (M) | Molecular Weight | DP |
| 1.56 | 2550.54 | ~25.5 |
The reported molecular weight corresponds to a degree of polymerization of approximately 25.5, based on the molar mass of the this compound monomer (100.16 g/mol ).
Stannic chloride (SnCl₄) is another effective catalyst for the cationic polymerization of vinyl ethers. chemicalbook.comgoogle.com It can induce living polymerization of isothis compound at -30°C in toluene (B28343) without the need for external additives that typically stabilize carbocations. researchgate.net This suggests that the vinyl ether monomer itself can stabilize the growing carbocation and the Lewis acid. researchgate.net The polymerization of n-butyl vinyl ether can also be initiated by stannic chloride. chemicalbook.com In some systems, such as the polymerization of vinyl isobutyl ether, an equimolar mixture of triethylaluminum (B1256330) and stannic chloride has been shown to produce highly isotactic polymers. capes.gov.brresearchgate.net The reaction between these two components yields aluminum chloride and triethyltin (B1234975) chloride. capes.gov.brresearchgate.net
Ferric chloride (FeCl₃) is also a known initiator for the cationic polymerization of n-butyl vinyl ether. mdpi.comchemicalbook.com Studies have shown that living cationic polymerization of isothis compound can be conducted in the presence of various Lewis acids, including ferric chloride. google.com The use of ferric chloride in conjunction with other compounds can lead to different polymerization behaviors. For instance, in the context of atom transfer radical polymerization (ATRP), the electrochemical behavior of FeCl₃ has been studied, though this is a different mechanism from the cationic polymerization of vinyl ethers. mdpi.com The upcycling of poly(vinyl ethers) has been explored using a photocatalytic system with FeCl₃ under visible light. researchgate.net
Cationic Polymerization of this compound
Initiation Systems and Catalysts
Aluminum Trichloride (B1173362) Catalysis
Aluminum trichloride (AlCl₃) is a potent Lewis acid catalyst for the cationic polymerization of vinyl ethers, including this compound (BVE). The polymerization is a type of chain-growth process involving a carbocationic active center. nih.gov The initiation step typically involves the formation of a carbenium ion through the interaction of the Lewis acid with either an impurity (like water, a protogen) or a deliberately added initiator (a cationogen). nih.gov
The mechanism of initiation when trace amounts of water are present can be represented as follows: AlCl₃ + H₂O → H⁺[AlCl₃OH]⁻ H⁺[AlCl₃OH]⁻ + CH₂=CH-OR → CH₃-CH⁺(OR) [AlCl₃OH]⁻ (where R = Butyl)
The propagation then proceeds by the sequential addition of monomer units to the growing carbocationic chain end. Chain transfer and termination reactions are significant challenges in AlCl₃-catalyzed systems, often leading to polymers with broad molecular weight distributions. The stereochemistry of the resulting poly(this compound) can be influenced by the polymerization conditions.
Boron Trifluoride Etherate Initiation
Boron trifluoride etherate (BF₃·OEt₂) is a classic initiator for the cationic polymerization of vinyl ethers. Its use dates back to early studies on stereoregular polymerization. acs.org Polymerization of this compound with BF₃·OEt₂ at low temperatures, such as -78 °C, in nonpolar solvents can lead to the formation of semicrystalline, isotactic polymers. acs.orgcore.ac.uk
The initiation mechanism with BF₃·OEt₂ is thought to involve a direct reaction between the monomer and the catalyst. core.ac.uk The etherate complex provides a controlled source of the Lewis acid, BF₃.
BF₃·OEt₂ + CH₂=CH-OR → [Complex] → ⁺CH(OR)-CH₂-[BF₃·OEt₂]⁻
The propagation continues from this initiated species. The stereocontrol observed at low temperatures is attributed to the tight association between the growing carbocationic chain end and the counter-ion, which directs the incoming monomer to add in a specific orientation. core.ac.uk The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. liverpool.ac.ukrsc.org
Dichloroalane (AlHCl₂) Initiating System (LiAlH₄/AlCl₃)
A novel initiating system for the carbocationic polymerization of n-butyl vinyl ether (BVE) utilizes dichloroalane (AlHCl₂), generated from a mixture of lithium aluminum hydride (LiAlH₄) and aluminum trichloride (AlCl₃). acs.orgresearchgate.net This system has been studied for its kinetics and mechanism, revealing a direct initiation pathway. acs.org
The initiator, AlHCl₂, is formed from the reaction: LiAlH₄ + 3AlCl₃ → 4AlHCl₂ + LiCl
Polymerizations have been conducted in solvents like diethyl ether (Et₂O) and mixtures of diethyl ether and dichloromethane. acs.org Kinetic studies indicate that the reaction follows a specific order with respect to the reactants, and the rate constants are dependent on temperature. acs.org
End-group analysis of the resulting polymers using ¹H NMR and MALDI-TOF MS has identified heteroacetal, homoacetal, and aldehyde terminal groups. acs.org The tacticity of the poly(this compound) produced can also be influenced by this initiator system, with studies showing that the isotactic content can be optimized by adjusting temperature and solvent composition. For instance, a maximum isotactic content of 75% was achieved at -40°C in a hexane/diethyl ether mixture. researchgate.net
Table 1: Kinetic Parameters for BVE Polymerization with AlHCl₂
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Order (Monomer) | Varies with conditions | Et₂O/CH₂Cl₂ solvent |
| Reaction Order (Initiator) | Varies with conditions | Et₂O/CH₂Cl₂ solvent |
| Maximum Isotacticity | 75% | -40°C, Hexane/Et₂O (1/1 v/v) |
This table is based on data presented in the referenced literature. acs.orgresearchgate.net
Metallocene-Mediated Cationic Polymerization
Group 4 metallocene complexes, such as bis(η⁵-cyclopentadienyl)dimethyl zirconium (Cp₂ZrMe₂) and bis(η⁵-cyclopentadienyl)dimethyl hafnium (Cp₂HfMe₂), when combined with a co-catalyst like tetrakis(pentafluorophenyl)borate (B1229283) dimethylanilinum salt ([B(C₆F₅)₄]⁻[Me₂NHPh]⁺), are effective for the cationic polymerization of vinyl ethers, including this compound. researchgate.nettandfonline.comresearchgate.net These systems, however, are generally not living and are subject to termination and chain transfer reactions. tandfonline.comsemanticscholar.org
The initiation involves the abstraction of a methyl group from the metallocene by the borate (B1201080) co-catalyst, generating a cationic metallocene species that can then initiate polymerization of the vinyl ether monomer. researchgate.net The polymerization of this compound has been conducted using these systems, and the kinetics, including the evolution of polymer yield and molecular weight over time, have been examined. researchgate.net These metallocene-based systems have also been employed to synthesize statistical copolymers of n-butyl vinyl ether with other vinyl ethers, such as 2-chloroethyl vinyl ether. researchgate.netmdpi.com
Triamine-Based Bulky Complexes with Methylaluminoxane (B55162) (MAO) and Borate
Titanium catalysts featuring tridentate triamine ligands, when activated with methylaluminoxane (MAO) and a borate co-catalyst, have been shown to polymerize vinyl ethers via a carbocationic mechanism. researchgate.net Research by Sudhakar and colleagues has demonstrated that triamine-based bulky complexes can produce stereoregular poly(vinyl ethers) with high molecular weight and narrow dispersity at ambient temperatures. nih.govacs.org In these systems, the catalyst can act as both the initiator and a stereoregulating agent. nih.govacs.org
By modifying the ligand structure to alter the steric and electronic properties of the metal complex, it is possible to control the stereoregularity in the polymerization of n-butyl vinyl ether. nih.govresearchgate.net The use of a borate co-catalyst can lead to a living polymerization, as evidenced by a linear increase in molecular weight with conversion over time. researchgate.net The stereoregularity of the resulting polymers follows the order of poly(isothis compound) > poly(n-butyl vinyl ether) > poly(ethyl vinyl ether), indicating an influence of the monomer's steric bulk. researchgate.net
Hydrogen Iodide (HI) and Iodine Systems
The combination of hydrogen iodide (HI) and molecular iodine (I₂) is a well-established initiating system for the living cationic polymerization of vinyl ethers. acs.orgrsc.org This system was instrumental in the initial development of living cationic polymerization. rsc.org For alkyl vinyl ethers, including this compound, this system exhibits living characteristics in nonpolar solvents at low temperatures (e.g., -15 °C). tandfonline.comresearchgate.net
The mechanism involves the formation of an adduct between the vinyl ether and HI, which is then activated by iodine to create the propagating species. tandfonline.com A key feature of this system is that the number-average molecular weight (Mₙ) of the polymer increases linearly with monomer conversion, and the molecular weight distribution remains narrow. researchgate.netresearchgate.net
Ethylaluminum Dichloride (EtAlCl₂) with Ester Additives
Ethylaluminum dichloride (EtAlCl₂), a strong Lewis acid, typically induces a rapid, non-living cationic polymerization of vinyl ethers. researchgate.netacs.org However, in the presence of added Lewis bases, such as esters (e.g., ethyl acetate), this system can achieve living polymerization of isothis compound at relatively high temperatures (up to +25 °C) in solvents like toluene. researchgate.netacs.org
This "base-assisting" mechanism allows for the synthesis of well-defined polymers with low polydispersity. acs.org The added base is thought to reversibly complex with the growing carbocation, stabilizing it and preventing irreversible termination and chain transfer reactions. The effectiveness of the living process is dependent on the nucleophilicity of the added base. researchgate.net For instance, in the polymerization of isothis compound initiated by the 1-(isobutoxy)ethyl acetate (B1210297)/EtAlCl₂ system, the addition of ethers like 1,4-dioxane (B91453) can enable a living process at temperatures as high as +70 °C. researchgate.net The synthesis of block copolymers has also been achieved using this controlled polymerization method. rsc.org
Alcohol/B(C6F5)3/Et2O Initiating System in Aqueous Media
A novel initiating system for the aqueous cationic polymerization of vinyl ethers, including n-butyl vinyl ether (n-BVE), utilizes a combination of an alcohol, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and diethyl ether (Et2O). dntb.gov.uanih.govresearchgate.netnih.gov This system is noteworthy for its ability to function in an air atmosphere, a significant departure from traditional cationic polymerization which requires stringent anhydrous and inert conditions. dntb.gov.uanih.govresearchgate.netnih.gov
The polymerization of n-BVE using a CumOH/B(C6F5)3/Et2O initiating system has been successfully performed in aqueous suspension and emulsion. dntb.gov.uanih.govresearchgate.net The process is reproducible and its characteristics have been systematically studied. dntb.gov.uanih.govresearchgate.net It is believed that the B(C6F5)3 first forms a complex with the ether. dntb.gov.ua This complex then facilitates the abstraction of the hydroxyl group from the alcohol at the water-oil interface, initiating the polymerization of the vinyl ether at this interface. dntb.gov.ua
A key and unusual characteristic of this aqueous system is its temperature dependence. Unlike typical cationic polymerizations where lower temperatures lead to faster rates, the polymerization rate of vinyl ethers in this aqueous media with B(C6F5)3/Et2O as a co-initiator decreases as the temperature is lowered. dntb.gov.uanih.govresearchgate.netnih.gov The polymerization sites are located on the surface of the monomer droplets in the aqueous environment. dntb.gov.uanih.govresearchgate.net Density functional theory (DFT) calculations have been employed to investigate the competitive interactions between water and the alcohol with B(C6F5)3, providing a theoretical basis for the proposed mechanism. dntb.gov.uanih.govresearchgate.netnih.gov
Kinetic Studies of Cationic Polymerization
Kinetic studies of the cationic polymerization of n-butyl vinyl ether are essential for understanding the reaction rates and the influence of various parameters on the polymerization process. These studies often involve determining rate constants, the order of the reaction with respect to reactants, and the activation energies. acs.orgacs.org
The cationic polymerization of n-butyl vinyl ether (BVE) has been investigated using various initiating systems, and the rate constants have been determined. For instance, with the LiAlH4/AlCl3 initiating system, which forms dichloroalane (AlHCl2), the kinetics of BVE polymerization were studied in diethyl ether (Et2O) and a mixture of diethyl ether and dichloromethane. acs.orgacs.orgacs.org The rate constants and their dependence on temperature were determined in these studies. acs.orgacs.org
A study using a LiAlH4/AlCl3 initiating system in diethyl ether determined the ratio of the rate constant of propagation (kp) to the rate constant of termination (Kt) and the product of the rate constant of chain transfer to monomer (kc) and the initiation equilibrium constant (Ki) at different temperatures. acs.org The results are summarized in the table below.
| Temperature (°C) | kp/Kt (M⁻² min⁻¹) | kcKi (M⁻² min⁻¹) |
| 25 | 5900 | 26.3 |
| 5 | 1025 | 2.38 |
| -5 | 475 | 0.57 |
| -15 | 300 | Not specified |
| Data from the polymerization of BVE initiated by AlHCl2 in diethyl ether. acs.org |
The data clearly shows that the rate constants are highly dependent on the reaction temperature, decreasing as the temperature is lowered. acs.org
The kinetic order of the reactants provides insight into the mechanism of polymerization. In the cationic polymerization of n-butyl vinyl ether (BVE) initiated by dichloroalane (AlHCl2) in diethyl ether, the reaction rate's dependence on the concentrations of both BVE and the initiator was investigated. acs.orgacs.org The polymerization was found to follow pseudo-first-order kinetics. nih.gov
For the polymerization of BVE with MAIB in benzene (B151609) at 60 °C, the rate of polymerization (Rp) was described by the equation Rp = k[MAIB]⁰.⁸[TCEVE]¹.⁰. cmu.edu In another study involving the mechanically induced cationic RAFT polymerization of vinyl ethers, the semilogarithmic kinetic plot showed a first-order relationship. rsc.org
Arrhenius plots, which graph the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), are used to determine the activation energy (Ea) of a reaction. For the polymerization of n-butyl vinyl ether initiated by dichloroalane (AlHCl2) in diethyl ether, an Arrhenius plot was constructed. acs.org
Kinetic Order of Reactants
Stereoregularity and Tacticity Control in Cationic Polymerization
The control of stereoregularity, or tacticity, is a critical aspect of polymer synthesis as it significantly influences the physical and mechanical properties of the resulting polymer. acs.org For poly(vinyl ether)s, achieving high stereoregularity can lead to materials with enhanced properties compared to their amorphous, atactic counterparts. acs.org
Significant efforts have been made to develop catalyst systems that can produce highly isotactic poly(this compound). Isotactic polymers have all the substituents on the same side of the polymer backbone.
One approach involves using bulky Lewis acid catalysts. For instance, bis[(2,6-diisopropyl)phenoxy]titanium dichloride has been used as a catalyst with an HCl-isothis compound adduct as an initiator to achieve highly isotactic poly(isothis compound) with a meso dyad content of up to 98%. rsc.org Similarly, triamine-based bulky complexes combined with methylaluminoxane (MAO) and a borate have been reported to yield stereoregular poly(vinyl ether)s at ambient temperatures. acs.org Modifying the ligand structures of metal complexes to control steric hindrance and electronic nature has also proven effective in controlling the stereoregularity of n-butyl vinyl ether polymerizations, resulting in highly stereoregular polymers at or near room temperature. acs.orgnih.gov
The use of chiral counterions is another powerful strategy for achieving catalyst-controlled stereoselective polymerization. nsf.gov Chiral, BINOL-based counterions have been designed to bias the stereochemistry of monomer addition during the cationic polymerization of vinyl ethers, leading to isotactic polymers with high degrees of stereoregularity. nsf.gov This method has been shown to be general for various vinyl ether substrates. nsf.gov
Furthermore, the polymerization of tert-butyl vinyl ether with BF3·OEt2 has been shown to produce highly isotactic poly(tert-butyl vinyl ether), which can then be converted to highly isotactic poly(vinyl alcohol). acs.org The isotacticity of the resulting polymer was found to increase with decreasing catalyst concentration. acs.org The use of a chiral ion pair photoredox catalyst has also enabled the development of a stereoselective cationic polymerization of vinyl ethers with high isotactic selectivity under photo-control. chemrxiv.org
The synthesis of poly(this compound) using an aluminum hydrogen sulfate catalyst system has also been shown to produce highly isotactic polymers with greater than 70% isotacticity. vt.edu
Highly Isotactic Polymerization
Radical Polymerization and Copolymerization
Due to the electron-rich nature of its double bond, this compound does not readily undergo radical homopolymerization. cmu.edu However, it can efficiently copolymerize with electron-deficient monomers. cmu.edu
This compound can undergo radical copolymerization with monomers that have electron-withdrawing groups, such as maleic anhydride (B1165640) and acrylonitrile (B1666552). cmu.edursc.orgresearchgate.netnsf.gov.lk This type of copolymerization often proceeds in an alternating fashion, driven by the formation of a charge-transfer complex between the electron-rich vinyl ether and the electron-deficient comonomer. researchgate.netsljol.inforesearchgate.net
Maleic Anhydride: The copolymerization of this compound and maleic anhydride (BVE-MA) has been shown to produce a 1:1 alternating copolymer over a wide range of monomer feed compositions. nsf.gov.lksljol.infodigitellinc.com A kinetic study using reversible addition-fragmentation chain-transfer (RAFT) polymerization indicated that neither BVE nor maleic anhydride undergoes homopolymerization under these conditions, but they do copolymerize. digitellinc.com The formation of a charge-transfer complex between BVE and maleic anhydride is considered to be the key to this alternating copolymerization. sljol.info The maximum conversion of both monomers was observed at a 66:50 molar ratio of BVE to maleic anhydride. digitellinc.com
Acrylonitrile: this compound also copolymerizes with acrylonitrile. researchgate.netresearchgate.netgoogle.com.na While BVE shows little tendency to copolymerize with monomers like styrene (B11656) or methyl methacrylate (B99206) under radical conditions, its copolymerization with acrylonitrile is more evident. researchgate.net The terpolymerization of this compound, maleic anhydride, and acrylonitrile has also been studied, where the participation of the BVE-maleic anhydride charge-transfer complex influences the reaction. researchgate.net
The following table summarizes findings on the radical copolymerization of this compound with electron-deficient monomers:
| Comonomer | Polymerization Method | Key Findings | Reference |
| Maleic Anhydride | RAFT | 1:1 alternating copolymer; no homopolymerization of either monomer. | digitellinc.com |
| Maleic Anhydride | Radical Initiation | Formation of a charge-transfer complex leads to alternating copolymerization. | sljol.info |
| Acrylonitrile | Radical Initiation | Copolymerization is more efficient than with less electron-deficient monomers. | researchgate.net |
Hybrid polymerization systems that combine both radical and cationic mechanisms have been developed to copolymerize monomers with different polymerization preferences, such as vinyl ethers and acrylates. cmu.eduacs.org
Dual-mode polymerization can be achieved using photoinitiators that can generate both radical and cationic initiating species upon irradiation. cmu.eduresearchgate.net For instance, a system containing both a radical and a cationic photoinitiator can polymerize a mixture of vinyl ethers and acrylates simultaneously but independently, leading to the formation of interpenetrating polymer networks. cmu.edu The use of an iodonium (B1229267) salt as a photoinitiator has been explored for the copolymerization of this compound and methyl methacrylate. researchgate.netresearchgate.net
A more integrated approach is the free radical promoted cationic polymerization. cmu.eduscilit.com In this mechanism, free radicals are generated, which then add to the vinyl ether monomer. The resulting electron-donating polymeric radical is then oxidized by a suitable agent, such as a diphenyl iodonium salt, to form a carbocation that can initiate the cationic polymerization of the vinyl ether. cmu.eduresearchgate.net This allows for the copolymerization of monomers like this compound and methyl methacrylate, where the polymerization switches from a radical mechanism for the methacrylate to a cationic mechanism for the vinyl ether. cmu.eduresearchgate.net This method has been successfully demonstrated under photochemical conditions. cmu.eduresearchgate.net
Another approach involves the use of specific salts, like N-allyloxypyridinium salts, in conjunction with a radical initiator. scilit.com Radicals formed from the thermal decomposition of the initiator add to the double bond of the salt, which then fragments to produce radical cations capable of initiating the cationic polymerization of monomers like this compound. scilit.com Chemiluminescence has also been utilized as a light source to generate radicals that, through electron transfer to an iodonium salt, form cations that can initiate the polymerization of this compound. nih.gov
Hybrid Polymerization Mechanisms (Radical and Cationic)
RAFT Polymerization with Lewis Acid Catalysis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a method for achieving controlled polymer architectures, has been applied to vinyl ethers, including this compound, often in conjunction with Lewis acid catalysis. The combination of RAFT with cationic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org
In these systems, a thiocarbonylthio compound is typically used as a RAFT agent. The Lewis acid activates the dormant species, enabling the polymerization to proceed. The process involves a reversible chain transfer between the propagating cationic species and the dormant thioester bond, which is key to controlling the polymerization. rsc.org For instance, the cationic RAFT polymerization of isothis compound (iBVE) has been successfully carried out using a series of thiocarbonylthio compounds in the presence of a strong Lewis acid. rsc.org This approach has been shown to produce polymers and block copolymers with well-defined molecular weights and low dispersity. rsc.org
Furthermore, stereospecific cationic RAFT polymerization of bulky vinyl ethers has been achieved by combining RAFT with Lewis acid catalysts. researchgate.net In such systems, the molecular weight is governed by the RAFT process, while the tacticity (the stereochemical arrangement of the monomer units) is controlled by the steric effects of the bulky side groups and the counteranions derived from the Lewis acid. researchgate.net This has been demonstrated with various bulky vinyl ethers using catalysts like BF3•OEt2 and EtAlCl2 at low temperatures. researchgate.net
More recently, a mechanically induced cationic RAFT polymerization (mechano-cRAFT) of vinyl ethers has been developed using 2D MoS2 and ball milling. rsc.org This solvent-free method can be initiated by commercially available electrophilic trifluoromethylation reagents and proceeds in the air, offering a more environmentally friendly alternative to traditional solution-based polymerization. rsc.org
Aqueous Cationic Polymerization
Cationic polymerization of this compound has been successfully carried out in aqueous media, which is a significant advancement considering that traditional cationic polymerization requires strictly anhydrous conditions. nih.govnih.gov This has been achieved through both suspension and emulsion polymerization techniques. nih.govnih.gov
Aqueous cationic suspension polymerization of n-butyl vinyl ether has been performed using a CumOH/B(C6F5)3/Et2O initiating system in an air atmosphere. nih.govnih.gov This system allows for the polymerization to proceed in a reproducible manner. nih.govnih.gov The polymerization characteristics have been systematically tested and compared in suspension and emulsion systems. nih.govnih.gov One of the key findings is that, unlike traditional cationic polymerization, the polymerization rate in aqueous media with this initiating system decreases as the temperature is lowered. nih.govnih.gov To manage the highly exothermic nature of the reaction and improve reproducibility, diluents such as a mixture of water and toluene or n-hexane, or a NaCl solution, can be used to dilute the monomer and reduce the reaction exotherm. nih.govmdpi.com
Emulsion polymerization of this compound in aqueous media has also been investigated. nih.govnih.gov The use of surfactants is crucial in creating a stable emulsion. The polymerization characteristics in an emulsion system have been compared to those in a suspension system. nih.govnih.gov In direct emulsions, using a surfactant like Brij 98, polymers with lower molecular weights and relatively narrow molecular weight distributions have been obtained in moderate yields. researchgate.net In contrast, inverse emulsions (with water-n-hexane as the reaction medium) have resulted in higher yields and higher molecular weights. researchgate.net
For the aqueous cationic polymerization of vinyl ethers, including n-butyl vinyl ether, initiated by the B(C6F5)3/Et2O system, the polymerization sites—encompassing initiation, propagation, and termination—are located on the monomer/water surface. nih.govnih.gov This is a distinctive feature compared to some other polymerization systems. nih.gov The high reactivity of vinyl ethers leads to a severely exothermic reaction, and the polymerization process shares some special features. nih.gov The understanding that the reaction occurs at this interface is crucial for controlling the polymerization and the properties of the resulting polymer. nih.govnih.gov
Emulsion Polymerization in Aqueous Media
Atmospheric Degradation Mechanisms and Kinetics
The atmospheric degradation of this compound is primarily initiated by reactions with oxidants such as hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO3). researchgate.net
A study on the reaction of n-butyl vinyl ether with OH radicals and Cl atoms revealed that the primary step in the degradation mechanism is the addition of the oxidant to the terminal carbon atom of the double bond. researchgate.net In the reaction with OH radicals, the main products identified were butyl formate (B1220265) and formic acid, with yields of approximately 50% and 20%, respectively. researchgate.net When reacting with Cl atoms, the major oxidation products were butyl formate, butyl chloroacetate, and formyl chloride. researchgate.net
The rate coefficients for these reactions indicate a high reactivity. For the reaction with OH radicals, a rate coefficient has been reported, and for the reaction with Cl atoms, a rate coefficient of (9.9 ± 1.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ was determined at 298 K. researchgate.net The tropospheric lifetime of this compound is very short, meaning it is rapidly degraded and its chemical impact is localized. researchgate.net
Kinetic studies on the gas-phase reactions of this compound with OH and NO3 radicals and ozone (O3) have provided the following rate coefficients at 298 K:
OH: (1.13 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ acs.org
NO3: (17.0 ± 3.7) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ acs.org
O3: (2.59 ± 0.52) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ acs.org
The degradation of poly(vinyl ether)s, including those derived from this compound, through photooxidative processes has also been investigated as a potential upcycling method. rsc.org This involves hydrogen atom transfer from the polymer backbone or side chain, leading to oxidative cleavage and the formation of smaller, potentially valuable molecules like alcohols, aldehydes, and carboxylic acids. rsc.org
Ozonolysis of this compound and its Isomers
The reaction of this compound and its isomers with ozone in the atmosphere is a significant degradation process. This reaction proceeds through a complex mechanism involving several intermediates and pathways.
The initial step in the ozonolysis of this compound (BVE) and its isomers is the 1,3-dipolar cycloaddition of ozone (O₃) to the carbon-carbon double bond. nih.gov This highly exothermic reaction leads to the formation of an unstable, energy-rich five-membered ring intermediate known as a primary ozonide (POZ) or 1,2,3-trioxolane. nih.govresearchgate.netnih.govcopernicus.org
The POZ is highly unstable and rapidly decomposes through two primary pathways, often referred to as the Criegee mechanism. nih.govrsc.orgrsc.org
Pathway A: Cleavage of the O-O and C-C bonds to produce an alkyl formate (e.g., butyl formate) and a Criegee intermediate (CI), specifically formaldehyde (B43269) oxide (CH₂OO). nih.govrsc.org
Pathway B: Cleavage to form formaldehyde and a different Criegee intermediate, a formate oxide (e.g., butoxy-substituted carbonyl oxide). nih.govrsc.org
The Criegee intermediates formed are initially in excited states. They can then either be collisionally stabilized or decompose into various products. copernicus.org Matrix isolation studies using infrared spectroscopy have provided direct evidence for the formation of primary ozonides and Criegee intermediates during the ozonolysis of n-butyl vinyl ether. rsc.orgrsc.org
An alternative, unconventional pathway involves the cleavage of the O-O bond in the primary ozonide to form a diradical intermediate. acs.org This diradical can then either cleave a C-C bond to form the Criegee intermediate and a carbonyl compound or undergo a hydrogen atom shift to produce a keto-hydroperoxide (KHP). acs.orgresearchgate.net However, for this compound, the formation of KHP is considered a minor channel, with a calculated fractional yield of approximately 0.65%. acs.org
Experimental and theoretical studies have identified the major products of the gas-phase ozonolysis of this compound and its isomers. researchgate.netnih.govresearchgate.net The primary stable products are formaldehyde and the corresponding butyl formate isomer. researchgate.netnih.govrsc.org
The formation of the alkyl formate is the dominant pathway. Studies on a series of alkyl vinyl ethers, including n-butyl vinyl ether, have shown that the respective alkyl formate is the main stable gas-phase product, with yields ranging from 60% to 80%. copernicus.orgresearchgate.net This implies a similar yield for the corresponding Criegee intermediate, CH₂OO. copernicus.orgresearchgate.net Theoretical calculations for n-butyl vinyl ether ozonolysis also indicate that the channel producing butyl formate and CH₂OO is more favorable than the channel producing formaldehyde and the butoxy-substituted Criegee intermediate. rsc.org
Secondary Organic Aerosol (SOA) is another product of this reaction, with measured yields typically between 2% and 4% for various alkyl vinyl ethers, including n-butyl, iso-butyl, and t-butyl vinyl ether. copernicus.orgresearchgate.net The chemical composition of the SOA is dominated by oligomeric compounds. copernicus.org
The table below summarizes the major products and their reported yields from the ozonolysis of this compound.
| Product | Formula | Yield | Reference |
| Butyl Formate | C₅H₁₀O₂ | 60-80% | copernicus.org, researchgate.net |
| Formaldehyde | CH₂O | Major Product | researchgate.net, nih.gov, rsc.org |
| Secondary Organic Aerosol (SOA) | - | 2-4% | copernicus.org, researchgate.net |
The structure of the alkoxy group in this compound isomers (n-butyl, iso-butyl, and tert-butyl) significantly influences the reactivity of the compound towards ozone. nih.gov Theoretical studies have shown that the total rate constants for the reaction with ozone increase with the branching of the alkyl group. nih.gov
Kinetic studies have determined the following rate coefficients (k) at 298 K for the ozonolysis of this compound isomers:
n-Butyl vinyl ether (n-BVE): 2.50 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (calculated) nih.gov; (2.59 ± 0.52) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (experimental) rsc.org
iso-Butyl vinyl ether (i-BVE): (2.85 ± 0.62) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (experimental) nih.gov; 3.41 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (calculated) nih.gov
tert-Butyl vinyl ether (t-BVE): (5.30 ± 1.07) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (experimental) nih.gov; 4.17 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (calculated) nih.gov
Theoretical methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been extensively used to investigate the reaction mechanisms and kinetics of the ozonolysis of this compound and its isomers. researchgate.netnih.govresearchgate.net These computational studies provide detailed insights into the potential energy surface of the reaction, including the geometries of reactants, transition states, and products. researchgate.netcore.ac.uk
Key findings from these theoretical studies include:
Mechanism Elucidation: DFT and ab initio methods have confirmed that the ozonolysis proceeds via the formation of a primary ozonide (POZ), followed by its decomposition into a Criegee intermediate and a carbonyl compound. researchgate.netnih.govrsc.org The calculations have helped identify the major products as formaldehyde and the corresponding butyl formate isomer. researchgate.netnih.govresearchgate.net
Rate Constant Calculations: The Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been used in conjunction with DFT calculations to determine the total and individual rate constants for the main product channels. researchgate.netnih.gov The calculated total rate constants for n-BVE, i-BVE, and t-BVE at 298 K are in excellent agreement with experimental results. nih.gov
Thermodynamics and Kinetics: Calculations have shown that the initial cycloaddition of ozone is highly exothermic. researchgate.net They have also been used to determine the energy barriers for the different decomposition pathways of the POZ, confirming that the formation of butyl formate and CH₂OO is the more favorable channel for n-BVE. rsc.org
Diradical Pathway: Theoretical calculations have also explored the unconventional diradical intermediate pathway, providing branching ratios for the formation of keto-hydroperoxide (KHP). acs.orgresearchgate.net
These computational approaches complement experimental findings, providing a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experiments alone. rsc.orgrsc.org
The formation of Secondary Organic Aerosol (SOA) from the ozonolysis of this compound is significantly influenced by atmospheric conditions such as the presence of sulfur dioxide (SO₂), relative humidity (RH), and the acidity of existing aerosol particles. nih.govacs.org
Impact of SO₂: An increase in the concentration of SO₂ leads to a notable promotion of SOA formation. nih.govacs.org This is attributed to the reaction of SO₂ with the stabilized Criegee intermediate (sCI), which leads to the formation of sulfuric acid (H₂SO₄) particles. This process enhances the formation of more highly oxidized components within the aerosol phase. nih.gov
Impact of Relative Humidity (RH): The effect of RH on SOA formation is complex. In the presence of SO₂, increasing RH exhibits a triphasic effect on SOA formation and its oxidation state:
Promotion (1%-10% RH): In the dry range, increased RH promotes SOA formation. nih.govacs.org
Suppression (10%-42% RH): In the low RH range, it suppresses SOA formation. nih.govacs.org
Domination (42%-64% RH): In the moderate RH range, the effect of RH becomes dominant. nih.govacs.org This complexity highlights the competition between water molecules (H₂O) and SO₂ in reacting with the stabilized Criegee intermediate at different ambient humidity levels. nih.govacs.org
These findings are crucial for understanding and accurately modeling the atmospheric impact of this compound, especially in polluted environments where these conditions are prevalent. nih.govcas.cn
Theoretical Studies using DFT and Ab Initio Methods
Hydroxylation Reactions with OH Radicals
In the atmosphere, this compound can also be degraded through reactions with hydroxyl (OH) radicals. The initial step in this reaction mechanism is the addition of the OH radical to the terminal carbon atom of the C=C double bond. researchgate.net
A study of the reaction between n-butyl vinyl ether and OH radicals identified the main oxidation products as:
Butyl formate: Formed with a yield of approximately 50%. researchgate.net
Formic acid: Formed with a yield of around 20%. researchgate.net
Kinetic studies on the gas-phase reactions of OH radicals with iso-butyl vinyl ether (iBVE) and tert-butyl vinyl ether (tBVE) at 298 K have determined the following rate coefficients (k):
OH + iBVE: (1.08 ± 0.23) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov
OH + tBVE: (1.25 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov
These fast reaction rates indicate that the reaction with OH radicals is a significant atmospheric loss process for butyl vinyl ethers. nih.gov
Reaction Mechanisms and Products (e.g., Butyl Formate, Formic Acid)
The atmospheric degradation of this compound initiated by OH radicals primarily proceeds through the addition of the OH radical to the carbon-carbon double bond. researchgate.net This initial step is the most favorable reaction pathway. researchgate.net Following this addition, the resulting radical intermediate undergoes further reactions, leading to the formation of several products.
Experimental studies have identified butyl formate and formic acid as the main products of the reaction between this compound and OH radicals. researchgate.net In the presence of nitrogen oxides (NOx), the molar formation yield of butyl formate is approximately 50%, while formic acid is formed with a yield of around 20%. researchgate.net Theoretical studies using quantum chemical methods also predict that n-butyl formate is a major product of this reaction. researchgate.net
The proposed mechanism involves the OH radical adding to the terminal carbon atom of the vinyl group, which is a common pathway for the oxidation of vinyl ethers. researchgate.netmdpi.com This leads to the formation of an unstable adduct that subsequently decomposes to yield the final products.
Rate Coefficients and Atmospheric Lifetimes
The rate at which this compound reacts with OH radicals is crucial for determining its atmospheric lifetime. Several studies have measured the rate coefficient for this reaction under various conditions.
One study reported a rate coefficient of (1.13 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org Another investigation using a different experimental technique determined the rate coefficient to be (1.5 ± 0.2) × 10⁻¹¹ exp[(572±42)/T] cm³ molecule⁻¹ s⁻¹, where T is the temperature in Kelvin. researchgate.net A theoretical study calculated the total rate constant for the reaction of n-butyl vinyl ether with OH to be 12.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr. researchgate.net
Based on these rate coefficients, the atmospheric lifetime of this compound with respect to its reaction with OH radicals is estimated to be very short. researchgate.net For instance, one calculation gives a lifetime of approximately 1.13 hours. researchgate.net This indicates that this compound is rapidly degraded in the troposphere and its chemical impact is likely to be on a local scale. researchgate.net
Quantum Chemical Methods for Mechanism Elucidation
Quantum chemical methods have been instrumental in understanding the detailed mechanisms of the reaction between this compound and OH radicals. researchgate.net These theoretical approaches allow for the investigation of various possible reaction channels and the identification of the most energetically favorable pathways. researchgate.net
For the hydroxylation of n-butyl vinyl ether, theoretical studies have explored numerous potential reaction pathways. researchgate.net These calculations support the experimental findings that the addition of the OH radical to the double bond is the dominant initial step. researchgate.net Furthermore, these methods have been used to calculate the geometries of reactants, transition states, and products, as well as the energetic parameters of the reaction. researchgate.net This information is crucial for determining the major products and calculating the reaction rate constants over a range of temperatures and pressures. researchgate.net
Reactions with Chlorine Atoms (Cl)
The reaction of this compound with chlorine atoms is another important atmospheric degradation pathway, particularly in marine and coastal areas where chlorine atom concentrations can be significant.
Reaction Mechanisms and Products (e.g., Butyl Formate, Butyl Chloroacetate, Formyl Chloride)
Similar to the reaction with OH radicals, the reaction of this compound with chlorine atoms is initiated by the addition of the Cl atom to the C=C double bond. researchgate.net This leads to the formation of a chloroalkyl radical intermediate, which then undergoes further reactions to form a variety of products.
The main oxidation products identified from this reaction are butyl formate , butyl chloroacetate , and formyl chloride . researchgate.net The yields of these products can vary depending on the presence of NOx. In the absence of NOx, the yields are estimated to be in the range of ~16-40%, while in the presence of NOx, the yields can be higher, ranging from 30-70%. researchgate.net
Rate Coefficients and Reactivity
The reaction between this compound and chlorine atoms is very fast, indicating a high reactivity. researchgate.net The rate coefficient for this reaction has been determined to be (9.9 ± 1.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure. researchgate.net It is important to note that this value might be influenced by a dark reaction between this compound and molecular chlorine (Cl₂). researchgate.net
The high rate coefficient signifies that the reaction with chlorine atoms can be a significant loss process for this compound in environments with elevated Cl atom concentrations.
Thermal Eliminations and Pyrolysis Kinetics
The thermal decomposition of this compound involves the elimination of smaller molecules through a unimolecular reaction mechanism.
Studies on the pyrolysis of n-butyl vinyl ether have shown that the primary decomposition products are acetaldehyde (B116499) and but-1-ene. rsc.org The reaction is found to be homogeneous and follows first-order kinetics for a significant portion of the decomposition process. rsc.org
The rate coefficients for the pyrolysis of various alkyl vinyl ethers have been measured over a range of temperatures. For n-butyl vinyl ether, the Arrhenius parameters have been determined, with an activation energy (Ea) of 177.64 kJ/mol and a pre-exponential factor (log A/s⁻¹) of 11.284. rsc.org Another study reported an Arrhenius equation of k(sec⁻¹) = (1.42 ± 0.01) × 10¹¹ exp[–(42,383 ± 41)/RT] for the thermal decomposition in the presence of an inhibitor. rsc.org
Computational studies using methods like MOPAC have also been employed to calculate the Arrhenius parameters for the pyrolysis of alkyl vinyl ethers, including n-butyl vinyl ether. scialert.net These theoretical calculations provide insights into the transition state of the reaction and can simulate experimental results with reasonable accuracy. scialert.net
Relative Rates of Pyrolysis for Vinyl Ethers
Cycloaddition Reactions
This compound participates in cycloaddition reactions, serving as a reactant in the synthesis of more complex heterocyclic structures.
A notable example of a [4+2] cycloaddition reaction involving this compound is its reaction with 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones. colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net This type of reaction, a hetero-Diels-Alder reaction, is a powerful tool in organic synthesis for the construction of six-membered heterocyclic compounds. researchgate.net
In the [4+2] cycloaddition with 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione, this compound acts as the nucleophile. colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net Conversely, the 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione functions as the electrophile. This reactivity is determined by the electronic properties of the reactants. Analysis based on conceptual Density Functional Theory (DFT) indices confirms this donor-acceptor relationship. colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net
The [4+2] cycloaddition reaction between this compound and 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione exhibits a high degree of specificity. Computational studies, supported by experimental findings, have confirmed that the reaction is chemo-, regio-, and stereospecific. colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net This high level of control over the reaction's outcome makes it a valuable method for the synthesis of specific, complex molecules. The computational activation and reaction energies are in consistent alignment with experimental results, further validating the specific nature of this cycloaddition. colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net
The mechanism of the [4+2] cycloaddition between this compound and 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione has been elucidated using Molecular Electron Density Theory (MEDT). colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net This theoretical framework provides a detailed understanding of the bonding changes throughout the reaction pathway.
The analysis indicates that the reaction can proceed through either a one-step or an asynchronous mechanism. colab.wsresearchgate.netosi.lvresearchgate.netresearchgate.net This suggests a concerted but not necessarily perfectly synchronous formation of the new chemical bonds. The electron function analysis within the MEDT framework provides a nuanced picture of the electronic reorganization that governs the course of the reaction. colab.wsresearchgate.netosi.lvresearchgate.net
[4+2] Cycloaddition Reactions (e.g., with 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones)
Hydroamination Reactions
The addition of an N-H bond across the carbon-carbon double bond of this compound, a process known as hydroamination, is a highly atom-economical method for synthesizing valuable nitrogen-containing compounds. This section explores the mechanisms, kinetics, scope, and limitations of these reactions, with a particular focus on transition metal-catalyzed intermolecular processes.
Transition Metal-Catalyzed Intermolecular Hydroamination (e.g., Palladium Catalysis)
The intermolecular hydroamination of electron-rich olefins like this compound has been a subject of significant research. nih.gov While various transition metals can catalyze hydroamination, palladium complexes have shown particular utility. acs.org A notable development is a palladium(0)-catalyzed method that proceeds under formally neutral conditions. ku.edu
Initial investigations into the palladium-catalyzed hydroamination of 1-(vinyloxy)butane with different aniline (B41778) derivatives showed that amines must be sufficiently acidic for the reaction to proceed. nih.gov For instance, heating N-alkyl or N-acyl anilines with a Pd(PPh₃)₄ catalyst yielded no product. nih.gov However, using the more acidic N-tosyl aniline in the presence of 5 mol % Pd(PPh₃)₄ at 100 °C resulted in the formation of the desired addition product in excellent yield, particularly when neat this compound was used as the solvent. nih.gov
Several palladium catalysts were screened, but Pd(PPh₃)₄ proved to be the most effective for promoting the hydroamination. ku.edu The reaction does not appear to be catalyzed by simple Brønsted acids; in fact, the addition of acids like triflic acid (TfOH) or benzoic acid inhibited the reaction or led to the decomposition of the this compound. nih.govku.edu This observation contrasts with palladium-catalyzed hydroaminations of other olefins like vinylarenes, which often require strong acid additives. nih.gov
Based on these findings, a plausible mechanism distinct from other known palladium-catalyzed hydroaminations has been proposed. nih.govku.edu This mechanism does not involve Lewis acid catalysis where palladium(II) polarizes the olefin towards nucleophilic attack. ku.edu Instead, it is suggested that the low-valent palladium(0) catalyst functions as a Brønsted base. ku.edunih.gov
The proposed catalytic cycle is outlined below:
Protonation of Palladium(0): The cycle initiates with the protonation of the Pd(0) catalyst by the relatively acidic N-tosyl aniline (pKa ≈ 11.5 in DMSO). This step generates a palladium hydride species and the active anionic sulfonamide nucleophile. nih.govku.edu
Olefin Coordination and Insertion: The palladium hydride species coordinates with the this compound, followed by insertion to form an alkylpalladium intermediate. nih.govku.edu
Nucleophilic Substitution: This alkylpalladium intermediate then undergoes nucleophilic substitution by the tosyl amide anion, likely through an Sₙ1-type mechanism, to yield the final aminol product and regenerate the Pd(0) catalyst. nih.govku.edu
The proposed role of the palladium catalyst as a Brønsted base is supported by the observed inhibition of the reaction when acids are added. nih.gov
| Entry | Catalyst | Additive | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | None | 19 | 95 |
| 2 | Pd₂(dba)₃/BINAP | None | 24 | 80 |
| 3 | Pd₂(dba)₃/dppb | None | 24 | 72 |
| 4 | None | None | 17 | <5 |
| 5 | Pd(PPh₃)₄ | 5 mol% TfOH | 12 | <5 |
| 6 | Pd(PPh₃)₄ | 10 mol% PhCO₂H | 41 | 85 |
Table 1: Effect of Catalyst and Additives on the Hydroamination of this compound with N-Tosyl Aniline. nih.govku.edu Reactions were conducted with N-tosyl aniline and neat this compound at 100°C. nih.gov
Scope and Limitations with Various Amines
The scope of the palladium-catalyzed hydroamination of this compound has been explored with a variety of tosyl-protected amines. nih.govku.edu
Scope:
Aromatic Amines: The reaction is effective for both electron-rich and electron-poor N-tosylated anilines. nih.govku.edu Substituents on the aromatic ring such as esters, nitro groups, and nitriles are well-tolerated under the reaction conditions. ku.edu This demonstrates the broad functional group compatibility of the method.
Aliphatic Amines: An aliphatic amine was also shown to participate in the transformation, although the yield was modest. nih.gov
Limitations:
Amine Acidity: As mentioned previously, the reaction requires an amine with sufficient acidity. N-alkyl and N-acyl anilines are not suitable substrates for this transformation, resulting in no product formation. nih.gov
Steric Hindrance: The reaction is sensitive to steric effects. Ortho-substitution on the aniline ring leads exclusively to the formation of an enamine byproduct instead of the desired aminol product. nih.govku.edu This enamine is thought to arise from the elimination of alcohol from the initially formed aminol, a process promoted by sterically bulky ortho-substituted anilines. ku.edu
Byproduct Formation: In addition to enamine formation with sterically hindered anilines, the reaction with an aliphatic amine also yielded the corresponding enamine as a byproduct, contributing to the moderate yield of the desired aminol. nih.gov
Reaction Conditions: High concentrations of this compound are often required to favor the formation of the aminol product over the competing enamine formation pathway. nih.govku.edu
| Entry | Amine | Yield of Aminol (%) | Yield of Enamine (%) |
| 1 | N-Tosyl Aniline | 95 | <5 |
| 2 | N-Tosyl-4-nitroaniline | 94 | <5 |
| 3 | N-Tosyl-2,6-dimethylaniline | <5 | 75 |
| 4 | N-Tosyl-2-isopropylaniline | <5 | 65 |
| 5 | N-Tosyl Benzylamine | 45 | 30 |
Table 2: Scope of the Hydroamination of this compound with Various Tosyl-Protected Amines. nih.gov
Advanced Characterization Techniques in Butyl Vinyl Ether Research
Spectroscopic Methods
Spectroscopic techniques are fundamental in the study of butyl vinyl ether and its derivatives, offering non-destructive and highly detailed information about their chemical structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural elucidation of polymers derived from this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to investigate various aspects of the polymer's architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the composition of copolymers containing this compound. For instance, in the copolymerization of BVE with methyl methacrylate (B99206) (MMA), the ratio of the two monomers in the resulting copolymer can be calculated by comparing the integration of specific proton signals. cmu.edu The signals corresponding to the protons of the -OCH₂ and -OCH groups of BVE appear between 3.4 and 3.5 ppm, while the -OCH₃ protons of MMA are observed near 3.6 ppm. cmu.edu This allows for a quantitative analysis of the copolymer composition.
¹H NMR is also crucial for studying the copolymerization of BVE with other vinyl ethers, such as 2-chloroethyl vinyl ether (CEVE). vt.edumdpi.com By analyzing the ¹H NMR spectra, researchers can determine the molar compositions of the monomers in the resulting copolymer. vt.edumdpi.com Furthermore, studies involving the copolymerization of BVE with 2,3-dihydrofuran (B140613) (DHF) have utilized ¹H NMR to calculate copolymer compositions, which are then used to determine monomer reactivity ratios. tandfonline.com In these studies, the ratio of the ¹H NMR integrals at specific chemical shifts corresponding to each monomer unit provides the necessary data for these calculations. tandfonline.com
The technique has also been applied to characterize the end groups of poly(this compound) and to monitor the transformation of these groups in subsequent reactions. researchgate.net For example, in the synthesis of graft copolymers, ¹H NMR is used to confirm the successful attachment of side chains to the poly(vinyl ether) backbone. nih.gov
Interactive Table 1: ¹H NMR Data for this compound Copolymerization Studies
| Copolymer System | Monomer 1 Signal (ppm) | Monomer 2 Signal (ppm) | Application | Reference |
| BVE / MMA | 3.4 - 3.5 (-OCH₂ and -OCH) | ~3.6 (-OCH₃) | Copolymer Composition | cmu.edu |
| BVE / CEVE | - | - | Copolymer Composition | vt.edumdpi.com |
| BVE / DHF | 0.9 (-CH₃ of BVE) | 3.0 - 4.1 (DHF protons) | Copolymer Composition & Reactivity Ratios | tandfonline.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a primary technique for determining the tacticity, or stereochemistry, of the polymer chain in poly(this compound) (PBVE). The relative arrangement of the ether-bearing chiral centers along the polymer backbone significantly influences the material's physical properties. ¹³C NMR can distinguish between different stereochemical arrangements, such as isotactic (meso, m) and syndiotactic (racemic, r) dyads. nsf.gov
For instance, highly isotactic PBVE, with a high percentage of meso dyads, can be synthesized and its stereoregularity confirmed by ¹³C NMR. vt.edu The chemical shifts of the methine carbons in the polymer backbone are particularly sensitive to the local stereochemistry. nsf.gov Research has shown that different catalyst systems can lead to PBVE with varying tacticities, from atactic to highly isotactic, and ¹³C NMR is the key tool for quantifying these differences. researchgate.netnsf.gov The analysis of ¹³C NMR spectra allows for the determination of the fraction of meso dyads, providing a quantitative measure of the polymer's isotacticity. acs.org This information is crucial for understanding the structure-property relationships in these materials. For example, highly isotactic poly(tert-butyl vinyl ether) has been shown to have close to 80% meso dyads as determined by ¹³C NMR. acs.org
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its polymers. The FTIR spectrum of BVE shows characteristic absorption bands corresponding to its chemical structure. For instance, the presence of both ester carbonyl and ether groups in copolymers of BVE can be confirmed by their respective characteristic peaks in the IR spectrum, such as the ester carbonyl resonating at 1732 cm⁻¹ and the ether group at 1092 cm⁻¹. cmu.edu
FTIR is also employed to study the degradation products of this compound. In studies of the atmospheric degradation of BVE by reaction with chlorine atoms and hydroxyl radicals, FTIR spectroscopy, in conjunction with other techniques, was used to identify the main oxidation products, including butyl formate (B1220265) and butyl chloroacetate. researchgate.net The technique's ability to identify specific functional groups makes it a powerful tool for monitoring chemical reactions and degradation pathways involving this compound. researchgate.netresearchgate.net
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile compounds like this compound and for identifying the products of its reactions. epa.gov In the study of the atmospheric degradation of BVE, GC-MS with a Time of Flight (TOF) analyzer was used to identify and quantify the reaction products. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. researchgate.net
GC-MS is also used to confirm the purity of this compound and to detect any impurities. thermofisher.comgoogle.com For example, in the synthesis of BVE derivatives, GC-MS analysis can confirm the absence of starting materials and identify the target product. google.com The technique has also been employed in the analysis of reaction mixtures from the mechanically induced reversible addition-fragmentation chain transfer (RAFT) polymerization of vinyl ethers, where it helps in identifying the reaction products and intermediates. rsc.org
Interactive Table 2: Summary of Advanced Characterization Techniques for this compound
| Technique | Sub-technique | Information Obtained |
| NMR Spectroscopy | ¹H NMR | Polymer structure, copolymer composition, end-group analysis. |
| ¹³C NMR | Polymer tacticity, stereoregularity, conformation. | |
| FTIR Spectroscopy | - | Functional group identification, reaction monitoring, degradation product analysis. |
| Mass Spectrometry | GC-MS | Molecular weight determination, elemental composition, identification of volatile compounds and reaction products, purity analysis. |
Mass Spectrometry (MS)
MALDI-TOF MS for Polymer End-Group Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed structural analysis of synthetic polymers, including the characterization of polymer end-groups. koreascience.kr This method allows for the precise mass measurement of individual polymer chains, which in turn helps to identify the chemical nature of the terminal units resulting from initiation and termination steps during polymerization.
In the study of n-butyl vinyl ether (BVE) polymerization initiated by a LiAlH4/AlCl3 system, MALDI-TOF MS, in conjunction with ¹H NMR, was instrumental in identifying the structure of the polymer chain ends. The analysis revealed the presence of three distinct and interconvertible end-groups: heteroacetal, homoacetal, and aldehyde. researchgate.net The ability to detect these specific structures provides critical information for elucidating the polymerization mechanism, particularly the processes of initiation and chain transfer. researchgate.net The effectiveness of MALDI-TOF MS in end-group analysis is influenced by factors such as the matrix used and the type of cationizing salt added, which can affect the ionization efficiency of polymer chains with different end-groups. researchgate.netnih.gov
Chromatographic Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. researchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). capes.gov.br
GPC is routinely used to characterize poly(this compound) (PBVE). For instance, PBVE synthesized via cationic polymerization with an aluminum hydrogen sulfate (B86663) catalyst was shown by GPC to have a very high molecular weight and a fairly narrow polydispersity. vt.edu In the synthesis of block copolymers, such as poly(TCDVE)-block-poly(NBVE)-block-poly(TCDVE), GPC was used to confirm the controlled nature of the polymerization, yielding polymers with predictable molecular weights and narrow polydispersity ratios, often below 1.2. capes.gov.brrsc.org The choice of GPC columns (typically polystyrene gel columns) and the calibration standard (commonly polystyrene) are critical for obtaining accurate results. capes.gov.bracs.org
Below is a table summarizing representative GPC data for various this compound-containing polymers from research studies.
| Polymer System | Initiator/Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Poly(isothis compound) (PIBVE) | VEM-HCl/ZnI₂ | 5,300 | 1.13 | acs.org |
| Poly(isothis compound) (PIBVE) | VEM-HCl/ZnI₂ | 10,400 | 1.10 | acs.org |
| Poly(TCDVE)-block-poly(NBVE)-block-poly(TCDVE) | Not Specified | 97,000 | 1.12 | capes.gov.br |
| Poly(tert-butyl vinyl ether)-b-poly(isobutylene)-b-poly(tert-butyl vinyl ether) | tBuDiCumCl / TiCl₄ | 90,500 | 1.07 | acs.org |
Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hereon.de The presence of a distinct melting endotherm in a DSC thermogram is a key indicator of a semicrystalline polymer.
DSC studies have confirmed that poly(this compound) can be semicrystalline, particularly when it possesses a high degree of stereoregularity (isotacticity). vt.edu For example, highly isotactic poly(n-butyl vinyl ether) is a semicrystalline thermoplastic. nsf.gov DSC analysis of isotactic poly(n-butyl vinyl ether) shows a glass transition temperature (Tg) of -53°C and a distinct melting point (Tm). nsf.gov In block copolymers containing a PBVE segment, such as poly(TCDVE)-block-poly(NBVE), DSC thermograms show two distinct Tgs corresponding to each block, which demonstrates microphase separation. The Tg for the poly(n-butyl vinyl ether) block in this system was observed at -52°C, which is consistent with the homopolymer. capes.gov.br
The table below presents thermal transition data for this compound polymers.
| Polymer | Tg (°C) | Tm (°C) | Notes | Reference |
| Isotactic Poly(n-butyl vinyl ether) | -53 | Present | Semicrystalline polymer | nsf.gov |
| Poly(n-butyl vinyl ether) homopolymer | -53.44 | - | - | mdpi.com |
| Poly(TCDVE)-block-poly(NBVE) block copolymer | -52 | - | Tg corresponds to the poly(n-butyl vinyl ether) segment | capes.gov.br |
X-ray Diffraction (XRD) for Polymer Conformation and Crystallinity
X-ray Diffraction (XRD) is a primary technique for investigating the three-dimensional atomic and molecular structure of crystalline materials. For polymers, XRD provides information on the degree of crystallinity, the conformation of polymer chains in the crystalline state (e.g., helical structure), and the packing of these chains into a crystal lattice. nasa.gov
Studies on poly(alkyl vinyl ethers) using XRD have shown that while many are ordered, they are not always crystalline. nasa.gov However, isotactic poly(sec-butyl) vinyl ether has been shown to be crystalline. giulionatta.it Fiber X-ray diffraction patterns of this polymer revealed sharp diffraction spots indicative of a crystalline phase. The analysis suggested that the polymer chains adopt a helical conformation. giulionatta.it Specifically, the diffraction data for crystalline isotactic racemic poly(sec-butyl) vinyl ether could be indexed to a tetragonal unit cell with constants a = b = 17.08 Å and c = 6.48 Å. This structure is analogous to other isotactic polyvinyl ethers and poly-α-olefins, which also form helical structures in their crystalline state. giulionatta.it For less crystalline samples of other poly(this compound)s, XRD patterns typically show broad halos, with one characteristic halo appearing at approximately 4.76 Å, corresponding to intermolecular distances. nasa.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactivity and properties of butyl vinyl ether. Its applications range from elucidating complex reaction mechanisms to predicting molecular geometries and energetic parameters.
Elucidation of Reaction Mechanisms
DFT calculations have been instrumental in unraveling the mechanisms of several key reactions involving this compound, including ozonolysis, hydroxylation, and cycloaddition.
Ozonolysis: Theoretical studies using DFT have detailed the O(3)-initiated oxidation of n-butyl vinyl ether (n-BVE) and its isomers, iso-butyl vinyl ether (i-BVE) and tert-butyl vinyl ether (t-BVE). nih.govresearchgate.net The reaction proceeds through the cycloaddition of ozone to the vinyl group, forming a primary ozonide (POZ). nih.govresearchgate.net This is followed by the decomposition of the POZ through two distinct pathways. nih.govresearchgate.net The major products identified through these computational studies are formaldehyde (B43269) and the corresponding butyl formates. nih.govresearchgate.net DFT calculations have also been used to investigate the formation of Criegee intermediates during the ozonolysis of n-butyl vinyl ether. rsc.org The energy barriers for the formation of these intermediates have been calculated, with the channel leading to butyl formate (B1220265) and CH₂OO being more favorable. rsc.org
Hydroxylation: The atmospheric hydroxylation of n-BVE, i-BVE, and t-BVE has been investigated using DFT methods. researchgate.net These studies have explored multiple possible reaction channels for the initial interaction with the hydroxyl (OH) radical. researchgate.net For n-BVE and t-BVE, ten potential pathways were considered, while fourteen were examined for i-BVE. researchgate.net The primary products of these reactions were identified as n-butyl formate, iso-butyl formate, tert-butyl formate, and formaldehyde. researchgate.net
Cycloaddition: DFT has been employed to study the [4+2] cycloaddition reaction between this compound and 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione. colab.wsosi.lvresearchgate.net These studies, based on molecular electron density theory, have characterized this compound as the nucleophile and the quinoxaline (B1680401) derivative as the electrophile. colab.wsosi.lvresearchgate.net The computational results for activation and reaction energies align with experimental findings, confirming the chemo-, regio-, and stereospecificity of the reaction. colab.wsosi.lvresearchgate.net The mechanism is suggested to be either a one-step or an asynchronous process. colab.wsosi.lvresearchgate.net
Geometry Optimizations and Frequency Calculations
A fundamental application of DFT in the study of this compound involves the optimization of molecular geometries and the calculation of vibrational frequencies. researchgate.netresearchgate.net These calculations are crucial for identifying stable molecular structures (reactants, products, and intermediates) and transition states on the potential energy surface. For instance, in the study of the atmospheric hydroxylation of this compound isomers, geometry optimizations and frequency calculations were performed at the MPWB1K/6-31+G(d,p) level of theory. researchgate.net Similarly, in investigations of α-lithiated vinyl ethers, geometry optimizations and frequency calculations for each structure were performed using the Gaussian 09 program at the M06/6-31+G(d) level of theory. researchgate.net
Energetic Parameters and Potential Energy Surfaces
DFT calculations provide access to key energetic parameters that govern chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface (PES) for a given reaction can be constructed. researchgate.net This surface offers a detailed map of the energy landscape, revealing the most favorable reaction pathways. For the hydroxylation of this compound isomers, accurate energetic parameters were obtained using the MPWB1K/6-311++g(3df,2p) method, which helped in detailing the profiles of the potential energy surfaces for the reactions. researchgate.net
Competition between Reactants in Polymerization Systems
DFT has been utilized to understand the competitive interactions in the cationic polymerization of vinyl ethers in aqueous media. mdpi.comnih.gov Specifically, it has been applied to investigate the competition between water and alcohol in combining with B(C₆F₅)₃ to form an active species for polymerization. mdpi.comnih.gov By modeling the active centers at the 6-31G* level, researchers have been able to provide a theoretical basis for the observed polymerization behavior. mdpi.com These calculations help to explain how different initiators influence the polymerization process. mdpi.com
Ab Initio Methods
Alongside DFT, ab initio quantum chemistry methods have been employed to study this compound, often in a complementary fashion. These methods, which are based on first principles without empirical parameterization, provide another layer of theoretical validation.
Rice-Ramsperger-Kassel-Marcus (RRKM) Approach for Rate Constant Calculation
The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. It has been applied to the study of this compound reactions, particularly in the context of its atmospheric degradation.
In the investigation of the ozonolysis of n-butyl vinyl ether and its isomers, the modified multichannel RRKM approach was used to calculate the total and individual rate constants for the main product channels. nih.govresearchgate.net The calculated total rate constants at 298 K and 101 kPa were found to be in excellent agreement with experimental results. researchgate.net The study also revealed that the total rate coefficients are largely independent of pressure but show a positive temperature dependence. nih.govresearchgate.net
Similarly, for the hydroxylation of this compound isomers, the MESMER program, which is based on the RRKM master equation, was used to calculate the rate constants of the primary reactions over a range of temperatures (200–400 K) and pressures. researchgate.net
| Reaction | Computational Method | Key Findings |
| Ozonolysis | DFT, ab initio, RRKM | Proceeds via primary ozonide formation and decomposition. Major products are formaldehyde and butyl formates. Rate constants calculated with RRKM agree with experimental data. nih.govresearchgate.net |
| Hydroxylation | DFT, RRKM (MESMER) | Multiple reaction pathways identified. Primary products are butyl formates and formaldehyde. Rate constants calculated over a range of temperatures and pressures. researchgate.net |
| Cycloaddition | DFT | [4+2] cycloaddition with 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is chemo-, regio-, and stereospecific. colab.wsosi.lvresearchgate.net |
| Polymerization | DFT | Investigated competition between water and alcohol as initiators in aqueous cationic polymerization. mdpi.comnih.gov |
| Structure | ab initio | Gas-phase structure of tert-butyl vinyl ether determined, showing a slightly nonplanar anti structure. acs.org |
Molecular Electron Density Theory (MEDT) in Cycloaddition Studies
Molecular Electron Density Theory (MEDT) has been employed to elucidate the mechanisms and selectivities of cycloaddition reactions involving this compound. A notable study investigated the [4+2] cycloaddition reaction between this compound and 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione. researchgate.netcolab.wsosi.lv
Analysis based on conceptual Density Functional Theory (DFT) indices identified this compound as the nucleophile and the trione (B1666649) derivative as the electrophile in this reaction. researchgate.netcolab.wsosi.lv The computational findings for activation and reaction energies were consistent with experimental results, confirming the reaction's chemo-, regio-, and stereospecificity. researchgate.netcolab.ws
The analysis of the electron localization function (ELF) for this cycloaddition process suggests a mechanism that could be either a single one-step process or an asynchronous one. researchgate.netcolab.wsosi.lv This theoretical framework provides significant insights into the chemical reactivity, positing that the reorganization of molecular electron density determines the reaction's feasibility. mdpi.com
Molecular Dynamics Simulations
While extensive studies focusing solely on molecular dynamics (MD) simulations of neat this compound are not prominently documented in the reviewed literature, MD and related molecular docking techniques have been applied to the products of its reactions.
In the context of the [4+2] cycloaddition reaction with 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione, a molecular docking study was conducted on the primary product. researchgate.netcolab.wsosi.lv The product was anchored into the primary protease of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The results indicated that these compounds exhibited enhanced stability and a greater binding affinity for VEGFR-2. This increased affinity was attributed to hydrophobic interactions with a larger number of residues compared to the reference compound, vandetanib. researchgate.netcolab.wsosi.lv
Advanced Materials Science Applications of Butyl Vinyl Ether Polymers and Copolymers
High-Performance Formulations and Next-Generation Materials
Butyl vinyl ether is a crucial compound for developing advanced chemical applications due to its versatile molecular architecture and unique reactivity profile. researchandmarkets.com It has become a cornerstone of high-performance formulations. researchandmarkets.com The low viscosity and reactive vinyl group of BVE make it ideal for enhancing adhesion, improving the durability of coatings, and enabling controlled-release technologies. researchandmarkets.com Its use in polymer synthesis allows for the creation of customizable macromolecular structures. researchandmarkets.com
The market for n-butyl vinyl ether is projected to grow, driven by its increasing use in polymer formulations to enhance flexibility, adhesion, and drying properties, making them more effective for industrial applications. dataintelo.com The development of high-performance materials is a significant driver for the BVE market, with applications in industries such as construction, automotive, electronics, and healthcare where innovative and durable materials are essential. marketresearchintellect.com
The copolymerization of BVE with other monomers, such as chlorotrifluoroethylene (B8367), can produce high-performance materials like fluorocarbon coatings with excellent properties. chemicalbook.com These copolymers often exhibit a regular alternating structure, which imparts superior comprehensive properties to the final material. chemicalbook.com The ability to tailor the properties of copolymers by adjusting tackiness, transparency, viscoelasticity, and chemical resistance makes BVE a versatile building block for a wide range of applications. alibaba.com
Adhesives and Sealants
Polymers of n-butyl vinyl ether are widely used in adhesives and sealants due to their flexibility, strong adhesion, and durability. connectchemicals.com They provide good bonding on various surfaces, making them suitable for industrial and commercial adhesive formulations. connectchemicals.com The global market for this compound is significantly driven by its increased use in adhesives and sealants across various industries. cognitivemarketresearch.com The strong bonding properties and flexibility of BVE make it ideal for applications in construction and automotive manufacturing. cognitivemarketresearch.com
Poly(n-butyl vinyl ether) is a key component in the production of adhesives, particularly pressure-sensitive adhesives, where its excellent flexibility and compatibility with various polymers enhance performance, providing strong bonding and durability. myskinrecipes.com
In the production of adhesives and sealants, hot melt and water-based technologies benefit from the adhesion-promoting vinyl groups of this compound. researchandmarkets.com Water-based adhesives can be formulated as pre-mixed solutions or dry powders that are mixed with water to activate their adhesive properties. hotmelt.com These adhesives work when water evaporates or is absorbed by the substrate, making it important to use at least one permeable surface. hotmelt.com
UV cure methods for adhesives and sealants leverage the rapid polymerization kinetics of this compound. researchandmarkets.com The presence of the vinyl group in BVE allows for high reactivity, making it a common reactive diluent in the radiation curing of coatings, inks, and adhesives, which can transform into a solid state within seconds. sigmaaldrich.comconnectchemicals.com Vinyl ethers are known to react faster than epoxides, which are common in cationic photopolymerization. nih.gov This rapid curing makes them an attractive alternative to methacrylates and acrylates. nih.gov
UV-curable compositions can be formulated by blending vinyl ether-containing monomers and/or oligomers with acrylate (B77674) monomers and/or oligomers and a cationic photoinitiator. google.com These formulations can have low viscosity and be cured at high speeds to produce high-gloss inks or coatings. google.com
The kinetics of BVE polymerization can be influenced by various factors. For instance, the carbocationic polymerization of BVE has been studied using different initiating systems, with investigations into rate constants and their temperature dependence. researchgate.netresearchgate.net Researchers have also explored mechanically induced cationic reversible addition–fragmentation chain transfer (RAFT) polymerization of vinyl ethers, which can proceed in the open air and produce polymers with predictable molecular weights and low dispersity. rsc.org
Poly(this compound) adhesives are being explored as alternative materials for Direct Ink Writing (DIW) 3D printing. sigmaaldrich.comresearcher.life DIW is a 3D printing method that allows for the controlled deposition of multiple materials to create well-defined structures. researcher.liferesearchgate.net The rheological properties of the ink are critical for the successful additive build-up of extruded layers. researcher.liferesearchgate.net
Formulated poly(this compound) adhesives have been investigated for their printability and physicochemical properties. researchgate.net These adhesives exhibit the necessary viscoelastic and rheological properties for DIW applications. sigmaaldrich.com The moisture-curing mechanism and thixotropic nature of these adhesives present an alternative to cross-linking curing to form thermoset elastomers. researcher.liferesearchgate.net
UV Cure Methods and Rapid Polymerization Kinetics
Coatings
This compound is extensively used in the coatings industry to enhance the performance of polymer formulations. dataintelo.com It improves the flexibility, adhesion, and drying properties of coatings, making them more effective for industrial applications. dataintelo.com The ability of BVE to enhance coating performance is a key driver for its demand in the automotive, industrial, and consumer products sectors. cognitivemarketresearch.com Poly(n-butyl vinyl ether) homopolymers are used as modifiers for synthetic resin materials to improve properties like aging resistance, gloss retention, and wear resistance. chemicalbook.com
The incorporation of n-butyl vinyl ether polymer in coatings enhances flexibility, adhesion, and water resistance. connectchemicals.com It is often included in specialty paints, varnishes, and protective coatings to improve their durability and performance on various surfaces. connectchemicals.com The strong adhesive properties and flexibility of poly(isothis compound) make it a valuable component in coatings that require enhanced bonding strength and durability. connectchemicals.com When copolymerized with monomers like chlorotrifluoroethylene, BVE can produce fluorocarbon coatings with excellent durability and weather resistance. chemicalbook.com
Fluorocarbon Coatings (e.g., with Chlorotrifluoroethylene, Vinylidene Fluoride)
This compound (BVE) is a critical comonomer in the formulation of high-performance fluorocarbon coatings. sigmaaldrich.com It is frequently copolymerized with fluorine-containing monomers, most notably chlorotrifluoroethylene (CTFE) and vinylidene fluoride (B91410) (VDF), to produce resins with exceptional properties. sigmaaldrich.comsigmaaldrich.com These coatings, often referred to as Fluoroethylene Vinyl Ether (FEVE) resins, are typically prepared through solution polymerization. sigmaaldrich.com
The copolymerization of BVE with fluoroolefins like CTFE can be achieved through methods such as reversible addition-fragmentation chain-transfer (RAFT/MADIX) polymerization. sigmaaldrich.com This process allows for the synthesis of alternating copolymers, for instance, poly(CTFE-alt-BVE). sigmaaldrich.com The alternating structure of fluoroethylene units and vinyl ether units is crucial, providing the final paint film with a combination of durability, weather resistance, and solubility. sigmaaldrich.comresearcher.life The inclusion of the vinyl ether component, such as BVE, imparts necessary properties like solubility in common solvents, compatibility with pigments, reactivity for crosslinking, and adhesion to substrates. researcher.life
Research has focused on creating these copolymers for various applications. For example, alternating fluorinated copolymers of CTFE and BVE have been synthesized as a basis for new fluorinated polyurethanes, which exhibit excellent chemical resistance. sigmaaldrich.com Similarly, copolymers of VDF with monomers like hydroxythis compound have been developed to create curable resins that retain the inherent weatherability and corrosion resistance of fluoropolymers while improving compatibility with other resins, such as acrylics. mdpi.com
The properties of these coatings can be tailored by adjusting the composition. Studies on waterborne fluoropolymer emulsions synthesized from CTFE and other monomers have shown that a higher fluorine content leads to superior weather resistance. researchandmarkets.com For example, samples with fluorine content over 12 wt% demonstrated excellent resistance in accelerated weathering tests. researchandmarkets.com
Table 1: Research Findings on BVE in Fluorocarbon Coatings
| Copolymer System | Polymerization Method | Key Finding | Application |
|---|---|---|---|
| Chlorotrifluoroethylene (CTFE) and this compound (BVE) | RAFT/MADIX | Successful synthesis of an alternating fluorinated copolymer. sigmaaldrich.com | Precursor for fluorinated polyurethane coatings with excellent chemical resistance. sigmaaldrich.com |
| Vinylidene Fluoride (VDF) and Hydroxythis compound (HBVE) | Copolymerization | Resulting copolymer has good compatibility with acrylic resins and improved adhesion. mdpi.com | Curable fluorocarbon resin coatings. mdpi.com |
| Chlorotrifluoroethylene (CTFE) and various Alkyl Vinyl Ethers | Alternating Copolymerization | The alternating sequence is key to the high performance of the paint finish, providing solubility, pigment compatibility, and adhesiveness. researcher.life | High-performance paint finishes (e.g., Lumiflon®). researcher.life |
Hybrid Radiation Curing as Reactive Diluent
This compound is widely utilized as a reactive diluent in radiation-curable systems, particularly in hybrid polymer coatings for inks, paints, and adhesives. krackeler.comconnectchemicals.com Reactive diluents are monomers added to formulations to reduce viscosity, making them easier to apply, while also participating in the polymerization reaction to become part of the final cured material. verifiedmarketresearch.com BVE is particularly effective due to the high reactivity of its vinyl group, which allows it to readily polymerize and copolymerize. connectchemicals.comfishersci.se
In hybrid curing systems, which often involve both free-radical and cationic polymerization, BVE plays a key role in the cationic portion of the reaction. mdpi.com These systems may contain epoxies or oxetanes (which undergo cationic polymerization) alongside acrylates (which undergo free-radical polymerization). mdpi.com The addition of BVE can facilitate the curing process. For instance, in the presence of a photoinitiator system like a bisacylphosphine oxide and a diphenyliodonium (B167342) salt, the cationic polymerization of this compound can be readily initiated upon exposure to UV or visible light. mdpi.com
The use of vinyl ethers like BVE as reactive diluents offers advantages over other diluents, such as acrylate monomers, due to their lower volatility and skin irritation potential. researchgate.net The strong cutting power (viscosity reduction) of vinyl ethers makes them highly attractive for applications requiring low viscosity, such as UV-cured inkjet inks. verifiedmarketresearch.com
Elastomers
Polymers and copolymers of this compound are used in the development of elastomers, including advanced thermoplastic elastomers (TPEs). krackeler.comkematbelgium.com Homopolymers of BVE can be produced for applications in elastomers, leveraging the polymer's inherent flexibility. krackeler.comnih.gov The properties of poly(vinyl ethers) are influenced by the nature of their side alkyl group; the butyl group in poly(n-butyl vinyl ether) contributes to its elastomeric character. connectchemicals.com
Significant research has been conducted on creating novel TPEs with poly(vinyl ether) backbones. kematbelgium.com For example, block copolymers of a vinyl ether containing a bulky tricyclodecane unit and n-butyl vinyl ether have been synthesized via cationic copolymerization. kematbelgium.com A triblock copolymer, poly(1)-block-poly(2)-block-poly(1), where poly(2) is poly(n-butyl vinyl ether), exhibited two distinct glass transition temperatures at -52°C and 77°C, indicating a microphase-separated structure characteristic of TPEs. kematbelgium.com This material also showed a rubbery plateau in dynamic viscoelastic tests, confirming its elastomeric behavior. kematbelgium.com
Furthermore, statistical copolymers synthesized from BVE find applications in elastomers. connectchemicals.com The incorporation of BVE can be used to modify material properties, enhancing flexibility and elasticity in polymer blends. researchgate.net Recent developments include the synthesis of degradable thermoplastic elastomers from vinyl ether monomers, highlighting a move towards more environmentally sustainable materials. myskinrecipes.com
Lubricants and Greases
Poly(vinyl ethers) (PVEs), including those derived from this compound, are recognized for their utility in lubricants and greases. connectchemicals.comconnectchemicals.com Poly(n-butyl vinyl ether) is utilized in lubricant formulations where it helps to reduce friction and improve the workability of materials. google.com The chemical stability and film-forming characteristics of these polymers are beneficial in these applications. connectchemicals.comgoogle.com
The synthesis of high-performance polyvinyl ether fluids via controlled living cationic polymerization has produced synthetic lubricant basestocks. chemicalbook.com These PVE fluids, with repeating vinyl ether units from monomers like BVE, exhibit excellent lubricant properties comparable to poly-alpha olefins (PAOs). chemicalbook.com A key advantage of PVE fluids over PAOs is their higher polarity, which allows for better solubility and dispersion of polar additives commonly used in lubricant packages. chemicalbook.com
In greases, which are composed of a base oil and a thickening agent, polymers can act as modifiers to improve performance. nih.gov While much of the literature focuses on polyisobutene (PIB), poly(isothis compound) is also used to enhance friction-reducing properties and stability across various temperatures. connectchemicals.comnih.gov
Viscosity Index Improvers in Lubricating Oil Products
One of the most significant applications for this compound polymers is as viscosity index improvers (VIIs) in lubricating oil products. sigmaaldrich.comresearchgate.net VIIs are additives that reduce the extent to which a lubricant's viscosity changes with temperature. sigmaaldrich.com This allows for the formulation of multigrade oils suitable for use in both winter and summer conditions. sigmaaldrich.com
Poly(n-butyl vinyl ether), an oil-soluble chain polymer, has been used commercially as a viscosity index improver. sigmaaldrich.comresearchgate.net When added to lubricating oil, it increases viscosity and improves the viscosity-temperature performance. sigmaaldrich.com This enhancement contributes to better low-temperature startability and pumpability of engines, while also reducing oil consumption and wear. sigmaaldrich.com These improvers are commonly used in internal combustion engine oils, hydraulic oils, and automatic transmission fluids. sigmaaldrich.com
Copolymers containing this compound are also developed for this purpose. Copolymers of alkyl methacrylates and vinyl butyl ether have demonstrated enhanced resistance to mechanical degradation in oil solutions compared to traditional polyalkyl methacrylate (B99206) additives. connectchemicals.com Patents describe various copolymer compositions for use as VIIs, often combining an alkyl (meth)acrylate with a vinyl ether like this compound to achieve a high viscosity index and good shear stability. connectchemicals.comchemicalbook.com
Table 2: Properties of a BVE-based Viscosity Index Improver (T-601)
| Property | Value/Description | Reference |
|---|---|---|
| Product Name | T-601 | sigmaaldrich.com |
| Polymer Type | Poly(n-butyl vinyl ether) (PBVE) | sigmaaldrich.com |
| Appearance | Light yellow viscous liquid | sigmaaldrich.com |
| Relative Molecular Weight | 9,000–12,000 | sigmaaldrich.com |
| Primary Function | Increases viscosity, improves viscosity-temperature performance. | sigmaaldrich.com |
| Performance Attributes | Good shear stability, good low-temperature performance. | sigmaaldrich.com |
| Limitations | Thickening ability is not strong; thermal stability is not high. | sigmaaldrich.com |
Films and Fibers
Polymers of this compound are applied in the production of films and fibers, often as part of a copolymer structure. sigmaaldrich.comconnectchemicals.com Statistical copolymers made through processes like metallocene-mediated cationic polymerization are noted for their applications in these areas. sigmaaldrich.comsigmaaldrich.com
In textile and fabric treatments, poly(n-butyl vinyl ether) is used to improve elasticity and water repellency. researchgate.net It is incorporated into coatings for textiles to make them more resilient to wear and environmental factors. researchgate.net The polymer's ability to form stable, flexible, and water-resistant films is a key property. connectchemicals.comgoogle.com This film-forming characteristic is also leveraged in other coating applications. google.com
Research into copolymers for fibers has also been conducted. For example, copolymers of isothis compound and acrylonitrile (B1666552) have been synthesized to create materials where the glass transition temperature and hydrophilicity can be tuned by altering the monomer ratio. connectchemicals.com While specific data on fibers made purely from BVE polymers is limited, its role as a comonomer is established for modifying the properties of other fiber-forming polymers.
Optical Industry Applications
Poly(vinyl ether) plastics derived from this compound monomer have specific applications within the optical industry. sigmaaldrich.comkrackeler.com These polymers can be used to manufacture high-quality optical components. sigmaaldrich.com
Research indicates that poly(vinyl ether) plastics are suitable for producing high-quality optical lenses for various uses, including eyeglasses, camera lenses, and telescopes. sigmaaldrich.comkrackeler.com The transparency of these materials is a key attribute for such applications. kematbelgium.com Furthermore, the use of vinyl ethers in UV-curable formulations is relevant for producing optical fiber coatings and scratch-resistant optical films. verifiedmarketresearch.com The ability to form clear, stable materials through polymerization makes BVE a valuable monomer for this specialized field.
High-Quality Optical Lenses
Poly(vinyl ether) plastics, which can be synthesized using this compound as a monomer, are utilized in the optical industry. These materials are suitable for producing high-quality optical lenses for applications such as eyeglasses, camera lenses, and telescopes. nih.govnih.gov The synthesis of statistical copolymers from this compound through metallocene-mediated cationic polymerization is one method to produce these specialized plastics. nih.govnih.gov
Controlled-Release Technologies in Agrochemical Formulations
This compound is a key component in developing advanced agrochemical formulations, particularly for controlled-release technologies. nih.gov Its reactive vinyl group facilitates its use in creating polymer matrices that can entrap active ingredients like pesticides and herbicides. nih.govnih.govblkcommodities.com This allows for the gradual release of these agents, which can enhance crop yield and environmental safety. nih.govnih.gov
Copolymers of isothis compound and maleic anhydride (B1165640) have been investigated as emulsifiers for creating pesticide sustained-release capsules. wikipedia.org This microencapsulation of pesticides like chlorpyrifos (B1668852) aims to overcome issues such as poor light stability and short duration of action, offering the potential for more lasting and effective pest control. wikipedia.org Formulations using copolymers based on vinyl ethers can improve the systemicity of pesticides, meaning the ability of the pesticide to be absorbed and transported within the plant. blkcommodities.com
Amphiphilic Copolymers for Protein Studies and Lipid Disc Formation
Amphiphilic copolymers containing this compound are valuable tools in the study of membrane proteins. nih.gov Copolymers of this compound and maleic anhydride, once hydrolyzed to form maleic acid units, exhibit amphiphilic properties. uni.lu This characteristic is crucial for their use in forming "lipid discs" or nanodiscs, which provide a native-like lipid bilayer environment for studying membrane-bound proteins and peptides. nih.govuni.lu
The traditional use of styrene-maleic anhydride copolymers for this purpose presents a challenge, as the styrene (B11656) ring absorbs UV light at the same wavelength (280nm) as proteins, interfering with spectroscopic analysis. nih.gov By replacing styrene with this compound, this issue can be circumvented. nih.gov These vinyl ether-based copolymers, such as those with maleic acid (VEMA), self-assemble with lipids to create vinyl ether maleic acid lipid particles (VEMALPs) that can effectively support membrane proteins for structural and functional studies. nih.govuni.lu These systems are also being explored with copolymers of diisobutylene and maleic acid. wikidata.org
Modifier of Synthetic Resin Materials
Poly(n-butyl vinyl ether) homopolymers are utilized as modifiers for synthetic resin materials. nih.gov These polymers are oil-soluble and can be blended with other resins to enhance various properties. nih.govnih.gov As a reactive diluent or intermediate, this compound can be copolymerized with other monomers to improve characteristics like flexibility, elasticity, and adhesion in the final polymer blend. nih.govnih.gov
The incorporation of poly(n-butyl vinyl ether) into synthetic resins can lead to significant improvements in their performance and durability. nih.gov
Aging Resistance: It is used to enhance the aging resistance of materials. nih.gov For instance, in the production of vinyl chloride resins, modifying the polymerization process can improve the resin's heat resistance and aging whiteness. uni.lu
Gloss Retention: Copolymers containing vinyl ethers are used in coatings to achieve high gloss and excellent gloss retention, which is a measure of how well a coating maintains its shine over time, especially when exposed to weathering. wikidata.org
Wear Resistance: As a modifier, poly(n-butyl vinyl ether) can improve the wear resistance of synthetic resin materials. nih.gov Enhancing wear resistance is critical for the longevity of coatings and polymers subjected to mechanical stress and friction. wikidata.org
Antifouling Properties: this compound is a component in the formulation of antifouling coatings. nih.govthermofisher.com These coatings are designed to prevent the accumulation of unwanted organisms on surfaces, a critical function for materials used in marine environments. nih.gov
Environmental and Atmospheric Chemistry of Butyl Vinyl Ether
Atmospheric Fate and Degradation Pathways
The atmospheric fate of butyl vinyl ether is primarily dictated by its reactions with various oxidants present in the troposphere. Due to its high reactivity, its impact is generally confined to the local atmosphere.
Short Tropospheric Lifetime and Localized Impact
This compound is characterized by a very short tropospheric lifetime, leading to its rapid degradation and a localized atmospheric impact. researchgate.net The primary degradation pathway in the vapor phase is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated half-life for this reaction in the air is approximately 9 hours. nih.gov Theoretical calculations estimate the atmospheric lifetime of n-butyl vinyl ether with respect to OH radicals to be as short as 1.13 hours. researchgate.net
The reaction with ozone is another potential pathway for its removal from the atmosphere, with an estimated half-life of 6.5 days. nih.gov Additionally, this compound reacts rapidly with chlorine atoms. researchgate.net The high reactivity with these oxidants ensures that it is quickly broken down, preventing significant long-range transport and limiting its chemical influence to the area near its emission source. researchgate.net
Role in Secondary Organic Aerosol (SOA) Formation
The atmospheric degradation of this compound can contribute to the formation of secondary organic aerosols (SOA). researchgate.netnih.gov Studies on the ozonolysis of a series of alkyl vinyl ethers, including n-butyl vinyl ether, have shown SOA yields of 2 to 4%. copernicus.orgresearchgate.net The formation of SOA is influenced by the presence of other atmospheric pollutants. For instance, increasing concentrations of sulfur dioxide (SO2) can promote SOA formation from this compound ozonolysis. acs.org
The chemical composition of the SOA formed from this compound ozonolysis is complex and can include oligomeric compounds. copernicus.orgresearchgate.net Research has shown that coexisting pollutants like carbon monoxide (CO) can alter the chemical makeup of the SOA, favoring the formation of monomers over oligomers. nih.gov Mixed organic-inorganic particles can also enhance SOA formation under low relative humidity conditions through the formation of multifunctional products. nih.gov The degradation products of this compound, therefore, play a role in atmospheric particle formation. researchgate.net
Biodegradation and Photodegradation Pathways
While atmospheric reactions are the primary degradation route, biodegradation and photodegradation are also potential pathways for the breakdown of this compound in the environment. ontosight.ai However, there is limited scientific data available specifically on the biodegradation of this compound. nih.gov Based on its structural similarity to other compounds, hydroxythis compound is considered to be biodegradable. ashland.com
Direct photolysis is not expected to be a significant removal process because this compound does not absorb light at wavelengths greater than 290 nm. nih.gov However, photooxidative degradation can occur. For instance, poly(isothis compound) has been shown to degrade into smaller molecules like alcohols, aldehydes, and carboxylic acids when exposed to visible light in the presence of a catalyst. researchgate.netrsc.org This process involves hydrogen atom transfer from the polymer backbone or side chain, leading to oxidative cleavage. researchgate.netrsc.org
Environmental Regulations and Monitoring
In the United States, the Environmental Protection Agency (EPA) regulates the release of this compound into the environment. ontosight.ai It is listed as a hazardous substance by the Department of Transportation (DOT), the National Fire Protection Association (NFPA), and the EPA. nj.gov Specific recommendations for disposal often involve treating it as a hazardous waste, requiring contact with state or federal environmental agencies. nj.gov
Monitoring of this compound in the air can be performed using various techniques, including photoionization detectors (PIDs). epa.gov These instruments are used for real-time screening of volatile organic compounds (VOCs) in both outdoor and indoor environments. epa.gov However, the accuracy of PIDs for detecting butyl acrylate (B77674) has been a subject of investigation, leading to more thorough assessments of their performance for monitoring specific VOCs like this compound. epa.gov
Degradation Products and Atmospheric Impact
The atmospheric degradation of this compound results in the formation of several products that have their own environmental and atmospheric implications.
In the reaction with hydroxyl (OH) radicals, the main products identified are butyl formate (B1220265) and formic acid, with yields of approximately 50% and 20%, respectively. researchgate.net When reacting with chlorine atoms in the absence of NOx, the primary oxidation products are butyl formate, butyl chloroacetate, and formyl chloride. researchgate.net In the presence of NOx, the yields of these products can increase. researchgate.net The thermal decomposition of n-butyl vinyl ether primarily yields acetaldehyde (B116499) and but-1-ene. rsc.org
Academic Research Perspectives
Collaborations and Partnerships in Butyl Vinyl Ether Research
The advancement of this compound (BVE) applications and synthesis is significantly propelled by strategic collaborations between various entities. Partnerships involving chemical manufacturers, academic institutions, and end-use industries are becoming increasingly common to foster innovation and expand market presence. researchandmarkets.commarketresearchintellect.comdatahorizzonresearch.com These alliances facilitate the sharing of resources and expertise, which is crucial for developing novel polymer architectures and greener synthesis methods. researchandmarkets.com
Key areas of collaboration include:
Industry-Academia Partnerships: Chemical companies often partner with research institutions to explore new applications for BVE and to enhance their research and development capabilities. researchandmarkets.compmarketresearch.com These collaborations can lead to groundbreaking developments in areas like high-performance polymers and sustainable chemical processes. marketresearchintellect.compmarketresearch.com
Supplier-Customer Collaborations: Strategic partnerships between BVE suppliers and their downstream customers are vital for aligning product specifications with market needs, ensuring regulatory compliance, and meeting sustainability goals. researchandmarkets.com This is particularly evident in the development of customized BVE products tailored for specific industrial applications in sectors like automotive, pharmaceuticals, and construction. marketresearchintellect.com
Inter-Company Alliances: Chemical producers are increasingly forming alliances with technology companies to gain access to proprietary catalysts and process intensification platforms. researchandmarkets.com These strategic moves, along with mergers and acquisitions, aim to enhance production capacities and broaden product portfolios. datahorizzonresearch.comdataintelo.com
These collaborative efforts are a response to the growing demand for specialty chemicals and the need for continuous innovation to remain competitive in a dynamic market. marketresearchintellect.comdatahorizzonresearch.com The Asia-Pacific region, in particular, has become a hub for such partnerships, driven by rapid industrialization and government incentives for chemical innovation. researchandmarkets.com
Future Directions in Synthetic Chemistry
The synthesis of this compound and its derivatives is an area of ongoing research, with a focus on developing more efficient, sustainable, and versatile methods. Historically, BVE has been synthesized by reacting acetylene (B1199291) with n-butanol in the presence of a basic catalyst. google.comchemicalbook.com While effective, this process can require high pressures. google.com Research has explored conducting this reaction at atmospheric pressure using secondary or tertiary aromatic amines as high-boiling media to extend catalyst life and activity. google.com Another approach involves a superbase catalyst system, CsF–NaOH–DMSO, to prepare BVE from acetylene and n-butanol at atmospheric pressure. chemicalbook.com
Future research in the synthetic chemistry of BVE is likely to focus on several key areas:
Green Chemistry and Sustainable Routes: There is a strong industry push towards greener synthesis routes that reduce solvent emissions and energy consumption. researchandmarkets.com This includes the development of recyclable and bio-derived feedstocks. researchandmarkets.com
Novel Catalytic Systems: The development of new and improved catalysts is a central theme. For instance, metallocene-mediated cationic polymerization has been used for the statistical copolymerization of n-butyl vinyl ether. mdpi.comresearchgate.net Research into catalysts like dichloroalane (AlHCl2) and combinations of Lewis acids with bulky ligands continues to evolve the field of BVE polymerization. nih.govresearchgate.net
Controlled Polymerization Techniques: Significant effort is being directed towards living/controlled polymerization methods to produce well-defined polymers with specific molecular weights and narrow molecular weight distributions. mdpi.comrsc.org Living cationic polymerization, in particular, has been a major area of advancement, allowing for the synthesis of complex polymer architectures like block copolymers. mdpi.comkoreascience.krspsj.or.jp The use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is also being explored. rsc.orgsemanticscholar.org
Functional Derivatives: BVE serves as a versatile building block for creating a variety of functional derivatives through reactions like oxidation, reduction, and substitution. verifiedmarketresearch.comresearchgate.net These derivatives have potential applications in materials science and organic synthesis. verifiedmarketresearch.com Research into the regioselective arylation of vinyl ethers to create α- and β-arylated products is one such example. nih.gov
These future directions aim to enhance the versatility and sustainability of this compound, opening up new possibilities for its application in advanced materials and chemical synthesis.
Advancements in Polymer Science and Materials Development
This compound is a key monomer in the development of advanced polymers and materials due to its ability to enhance properties like flexibility, adhesion, and chemical resistance. marketresearchintellect.com Innovations in polymer science are continuously expanding the applications of BVE in high-performance materials for industries such as aerospace, automotive, and electronics. marketresearchintellect.com
A significant area of advancement is the use of BVE in living cationic polymerization . This technique allows for the precise control of polymer architecture, leading to the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comkoreascience.kr This control has enabled the creation of novel materials, including:
Block Copolymers: The sequential living cationic polymerization of BVE with other monomers, such as 8-vinyloxytricyclo[5.2.1.02, 6]decane (TCDVE), has been used to create A-B-A type triblock copolymers. capes.gov.br These materials can act as thermoplastic elastomers. capes.gov.br Block copolymers of BVE have also been synthesized for use as nonionic polymer surfactants. acs.org
Graft Copolymers: Statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether can be used as scaffolds to synthesize graft copolymers with poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLLA) side chains. mdpi.comresearchgate.net Graft copolymers of cod collagen with butyl acrylate (B77674) and vinyl butyl ether have also been produced for potential use in regenerative medicine. researcher.life
Stereoregular Polymers: Researchers have made significant strides in controlling the tacticity (stereochemistry) of poly(vinyl ether)s. By using specific catalysts and reaction conditions, it is possible to produce highly isotactic poly(this compound). nih.govacs.org Controlling the tacticity allows for the creation of materials with emergent physical properties. unc.edu For example, highly isotactic poly(vinyl ethers) can exhibit melting transitions and improved thermomechanical strength. rsc.org
The development of these advanced polymers is driven by the demand for materials with tailored properties for specific applications, such as adhesives for 3D printing, durable coatings, and biocompatible materials. marketresearchintellect.comsigmaaldrich.com The ongoing research into new polymerization techniques and catalyst systems continues to push the boundaries of what is possible with this compound-based materials. nih.govacs.org
Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in this compound research, providing deep mechanistic insights and predictive power that complement experimental studies. Density Functional Theory (DFT) calculations, for example, have been employed to investigate the mechanisms of reactions involving vinyl ethers.
Key applications of computational modeling in this field include:
Mechanistic Elucidation: Computational studies have been used to understand the complex mechanisms of polymerization and other reactions. For instance, DFT calculations have helped to elucidate the mechanism of the iridium-catalyzed branched-selective hydroarylation of vinyl ethers, revealing that it may proceed through an unconventional modified Chalk-Harrod type mechanism. rsc.org Similarly, computational studies have provided insight into the key factors determining the regioselectivity of palladium-catalyzed α- and β-arylations of vinyl ethers. nih.gov
Stereoselective Polymerization: In the realm of stereoselective cationic polymerization of vinyl ethers, computational studies have been crucial in identifying the solution-state catalyst structure and understanding the factors that enhance stereoselectivity. unc.edu This deeper understanding is foundational for designing improved catalytic systems. unc.edu
Reaction Pathway Analysis: Computational methods have been used to compare different possible reaction pathways. For example, a computational study on the fluoride (B91410) ion-catalyzed reaction of a vinyl ether with hexafluorothioacetone (B74735) identified both a kinetic and a thermodynamic pathway, explaining the formation of different products under different conditions. researchgate.net
Atmospheric Chemistry: The atmospheric fate of vinyl ethers has also been investigated using computational chemistry. High-level composite methods have been used to analyze the Cl-initiated oxidation reactions of methyl vinyl ether, proposing detailed chemical pathways and calculating reaction rate constants. acs.org
Q & A
Q. What are the optimal thermodynamic conditions for synthesizing BVE from acetylene and alcohols?
The synthesis of BVE via nucleophilic addition of acetylene and butanol is governed by thermodynamic parameters. Using the Benson and Joback methods, enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy (ΔG) were calculated across 283–363 K. For butanol and acetylene, the reaction equilibrium constant (K) increases with temperature, favoring product formation at higher temperatures. However, side reactions (e.g., oligomerization) require careful control of reaction time and catalysts (e.g., alkali metal hydroxides) to maximize yield .
Q. What safety protocols are critical for handling BVE in laboratory settings?
BVE is stable under recommended storage conditions but reacts violently with strong oxidizers. Key precautions include:
- Using chemically compatible gloves (e.g., nitrile) and ensuring proper ventilation.
- Avoiding light exposure, as it can degrade the compound.
- Storing away from Lewis acids (e.g., BF₃) to prevent hazardous complexation .
Q. How is BVE utilized in polymer science, and what are its key physical properties?
BVE serves as a monomer for poly(butyl vinyl ether), which exhibits a glass transition temperature (T₉) of -55°C and melting point (Tₘ) of 64°C. Its low T₉ makes it suitable for flexible coatings, while its chemical resistance enables use in adhesives and biomedical materials. Polymerization typically employs cationic initiators (e.g., BF₃·OEt₂) under anhydrous conditions .
Advanced Research Questions
Q. How do catalytic systems influence the polymerization kinetics and architecture of BVE-based polymers?
Living cationic polymerization of BVE allows precise control over molecular weight and branching. For example, using EtAlCl₂ as a co-initiator with protonic acids (e.g., HCl) enables narrow polydispersity (Đ < 1.2). Kinetic studies reveal a first-order dependence on monomer concentration, with rate constants highly sensitive to solvent polarity and temperature .
Q. What methodologies resolve contradictions in thermal transition data for BVE copolymers?
Discrepancies in reported T₉ and Tₘ values arise from differences in copolymer composition, molecular weight, and annealing protocols. For example, copolymers with maleic acid (MA/VBE) show T₉ shifts up to 20°C depending on MA content. Standardized differential scanning calorimetry (DSC) protocols (e.g., 10°C/min heating rate under N₂) are recommended to ensure reproducibility .
Q. How does BVE participate in stereospecific organic transformations, such as Claisen rearrangements?
BVE undergoes Claisen rearrangement at 150–200°C to form γ,δ-unsaturated carbonyl compounds. Stereochemical outcomes depend on solvent polarity and substituent effects. Computational modeling (DFT) suggests a chair-like transition state with E-selectivity when bulky groups are present at the ether oxygen .
Data-Driven Challenges and Methodological Considerations
Q. What analytical techniques are most effective for characterizing BVE and its derivatives?
- NMR Spectroscopy: ¹H NMR (δ 3.8–4.2 ppm for vinyl protons; δ 1.2–1.6 ppm for butyl chain).
- GC-MS: Quantifies purity and detects volatile byproducts (e.g., acetylene dimers).
- GPC: Measures molecular weight distribution in polymers. Contaminants like phosphorus oxychloride (from synthesis) require extraction with concentrated H₂SO₄ prior to analysis .
Q. How can conflicting reactivity data in BVE-mediated metathesis reactions be reconciled?
Studies using Grubbs III catalysts with ethyl vinyl ether (EVE) show associative and dissociative initiation pathways. For BVE, steric hindrance from the butyl group may slow ligand displacement. Quenched-flow experiments with excess this compound (BVE) as a quenching agent can isolate intermediates for kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
